2,6-Dimethylphenylboronic acid
Descripción
Propiedades
IUPAC Name |
(2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDTWWZIHJEZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342610 | |
| Record name | 2,6-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100379-00-8 | |
| Record name | 2,6-Dimethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100379-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethylphenylboronic Acid (CAS: 100379-00-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenylboronic acid, with the CAS number 100379-00-8, is a versatile synthetic building block that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, particularly the sterically hindered boronic acid group flanked by two methyl groups, impart distinct reactivity and selectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a special focus on its utility in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 100379-00-8 | [1] |
| Molecular Formula | C₈H₁₁BO₂ | [1] |
| Molecular Weight | 149.98 g/mol | [1] |
| Melting Point | 105 °C (decomposes) | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMSO (100 mg/mL)[2]. Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[3]. |
Spectral Data
¹H NMR Spectroscopy
A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons would likely appear as a multiplet in the range of 7.0-7.5 ppm, while the two methyl groups would give rise to a singlet at approximately 2.5 ppm. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium (B1214612) in deuterated solvents, sometimes rendering them unobservable. An example of a ¹H-NMR spectrum can be found in the literature[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show distinct signals for the aromatic carbons and the methyl carbons. The carbon attached to the boron atom would appear at a characteristic downfield shift. The quaternary aromatic carbons bearing the methyl groups and the boronic acid group, along with the other aromatic carbons, would resonate in the aromatic region (typically 120-145 ppm). The methyl carbons would appear in the aliphatic region (around 20-25 ppm).
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through a Grignard reaction.
Experimental Protocol: "One-Pot" Grignard Reaction
This protocol is based on a reported "one-pot" method for the preparation of this compound.
Reaction Scheme:
Materials:
-
2,6-Dimethylphenyl bromide
-
Magnesium turnings
-
Tributyl borate (B1201080) (or another suitable borate ester)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for initiation, if necessary)
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The system is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 2,6-dimethylphenyl bromide in anhydrous THF is added dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction if it does not start spontaneously. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled in an ice bath. A solution of tributyl borate in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis and Work-up: The reaction mixture is cooled again in an ice bath and slowly quenched by the addition of aqueous hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a white solid.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound is a valuable reagent in the synthesis of complex organic molecules, many of which are of interest in drug discovery. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. It is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl (B1667301) structures, which are common motifs in pharmaceuticals.
Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with 2-Bromopyridine (B144113)
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 2-bromopyridine, a common transformation in the synthesis of pharmaceutical intermediates.
Reaction Scheme:
Materials:
-
This compound
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (B91453) (or another suitable solvent)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), 2-bromopyridine (1.0 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Solvent Addition: Degassed 1,4-dioxane and water (typically in a 4:1 ratio) are added via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-(2,6-dimethylphenyl)pyridine.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Role in the Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its sterically hindered nature can be exploited to achieve specific selectivities in cross-coupling reactions. While specific, detailed synthetic pathways for marketed drugs using this exact starting material are often proprietary, the literature indicates its use in the preparation of classes of molecules with therapeutic potential, such as:
-
Protein Kinase Inhibitors: Many kinase inhibitors feature biaryl scaffolds, and the Suzuki-Miyaura coupling is a primary method for their construction. The 2,6-dimethylphenyl moiety can be incorporated to probe steric pockets within the kinase active site.
-
G Protein-Coupled Receptor (GPCR) Ligands: Similar to kinase inhibitors, GPCR ligands often contain biaryl structures. The use of this compound allows for the introduction of a substituted phenyl ring, which can be crucial for receptor affinity and selectivity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility, particularly in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers and scientists in both academic and industrial settings, especially those involved in the design and synthesis of novel therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this compound in the laboratory.
References
An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dimethylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[1] It is a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁BO₂ | |
| Molecular Weight | 149.98 g/mol | [2] |
| Melting Point | 105 °C (decomposes) | [1][2][3][4] |
| Boiling Point | Data not readily available | |
| pKa | Data not readily available; general pKa for arylboronic acids is ~9 | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in methanol (B129727) | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of arylboronic acids, adaptable for this compound, are provided below.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry this compound is placed on a clean, dry surface. If the sample consists of large crystals, it should be gently pulverized into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range. For a pure substance, this range is typically narrow.
Solubility Determination (Dynamic Method)
The solubility of this compound in a given solvent can be determined using a dynamic (synthetic) method.[6][7]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol)
-
Jacketed glass vessel with a magnetic stirrer
-
Calibrated temperature probe
-
Light source and detector (luminance probe) to measure turbidity
-
Heating/cooling circulator
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound and a known volume or mass of the solvent are added to the jacketed glass vessel. This creates a biphasic sample of known composition.
-
Equilibration: The mixture is stirred vigorously while the temperature is slowly increased at a constant rate (e.g., 0.3 K/h) using the circulator.[6]
-
Endpoint Determination: The turbidity of the solution is continuously monitored using the luminance probe. The temperature at which the last solid particles dissolve and the solution becomes clear is recorded. This temperature corresponds to the saturation temperature for that specific composition.
-
Data Analysis: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve (mole fraction vs. temperature). From this curve, the solubility at a specific temperature can be determined.
pKa Determination (Spectrophotometric Titration)
The acid dissociation constant (pKa) of an arylboronic acid can be determined by UV-Vis spectrophotometric titration. This method is based on the different UV absorbance spectra of the undissociated boronic acid and its conjugate boronate form.
Objective: To determine the pKa of this compound.
Materials:
-
This compound
-
Aqueous buffer solutions of varying known pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a small amount of methanol to aid dissolution, then diluted with water).
-
Sample Preparation: A series of solutions is prepared by adding a small, constant aliquot of the stock solution to a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range. The absorbance at a wavelength where the boronic acid and its boronate form have significantly different extinction coefficients is monitored.
-
Data Analysis: A plot of absorbance versus pH is generated. This plot will typically be sigmoidal. The pKa is the pH at the inflection point of the sigmoid curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.
Logical Relationships and Workflows
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a prominent reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The general workflow of this palladium-catalyzed reaction is illustrated below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Physical Property Determination
The logical workflow for the experimental determination of the physical properties of this compound is outlined in the diagram below.
Caption: Workflow for determining key physical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (contains varying amounts of Anhydride) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 100379-00-8 [chemicalbook.com]
- 4. 2,6-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Dimethylphenylboronic Acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and synthesis of 2,6-dimethylphenylboronic acid, a versatile reagent in organic chemistry with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines prominent synthetic routes with comparative data, and provides detailed experimental protocols.
Structure and Properties of this compound
This compound is an organoboron compound characterized by a boronic acid functional group (-B(OH)₂) attached to a 2,6-dimethylphenyl group. The steric hindrance provided by the two methyl groups ortho to the boronic acid moiety imparts unique reactivity and selectivity in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₁BO₂[1] |
| IUPAC Name | (2,6-dimethylphenyl)boronic acid[1] |
| CAS Number | 100379-00-8[1] |
| Molecular Weight | 149.98 g/mol [1][2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 105 °C (decomposes)[2][3] |
| Linear Formula | (CH₃)₂C₆H₃B(OH)₂[2] |
| SMILES String | Cc1cccc(C)c1B(O)O[2] |
| InChI Key | ZXDTWWZIHJEZOG-UHFFFAOYSA-N[1][2] |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. An alternative, though often lower-yielding, method utilizes an organolithium intermediate.
Grignard Reagent Method
This widely used method consists of two main steps: the formation of the Grignard reagent from 2,6-dimethylphenyl bromide and magnesium, followed by its reaction with a borate ester. An optimized version of this process has been reported to achieve high yields.[4] A "one-pot" modification of this method has also been developed to simplify the procedure.[5][6]
Grignard Synthesis Pathway
Organolithium Method
An alternative synthetic route involves the use of an organolithium reagent. This method typically involves the reaction of 2,6-dimethylphenyl bromide with an organolithium reagent such as n-butyllithium to form 2,6-dimethylphenyllithium, which is then reacted with a borate ester. This method has been reported to result in lower yields compared to the optimized Grignard synthesis.[4]
Table 2: Comparison of Synthesis Methods for this compound
| Method | Key Reagents | Reported Yield | Reference |
| Optimized Grignard Method | 2,6-Dimethylphenyl bromide, Mg, Tributyl borate | 72.2% | [4] |
| "One-Pot" Grignard Method | 2,6-Dimethylphenyl bromide, Mg, Tributyl borate | Not specified | [5][6] |
| Organolithium Method | 2,6-Dimethylphenyl bromide, n-BuLi, Borate ester | 51% | [4] |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound via the optimized Grignard method.
Optimized Grignard Synthesis of this compound
This protocol is based on an improved preparation method with optimized reaction conditions.[4]
Materials:
-
2,6-Dimethylphenyl bromide
-
Magnesium (Mg) turnings
-
Tributyl borate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (0.12 mol).
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2,6-dimethylphenyl bromide in anhydrous THF.
-
Add a small portion of the 2,6-dimethylphenyl bromide solution to the magnesium to initiate the reaction. The reaction can be initiated by gentle heating or the addition of a small crystal of iodine if necessary.
-
Once the reaction has started, add the remaining 2,6-dimethylphenyl bromide solution dropwise while maintaining the reaction temperature at 43°C.
-
After the addition is complete, continue stirring at 43°C for 1.5 hours to ensure complete formation of the Grignard reagent. The yield of the Grignard reagent is reported to be approximately 98.2%.[4]
Step 2: Borylation and Hydrolysis
-
Cool the Grignard reagent solution to -10°C in an ice-salt bath.
-
Slowly add tributyl borate (0.2 mol) to the Grignard solution while maintaining the temperature at -10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 20°C over a period of 2 hours.
-
Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of an acidic solution (e.g., 1 M HCl or H₂SO₄) until the mixture becomes acidic.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes.
Experimental Workflow
Characterization
The final product should be characterized to confirm its identity and purity. The following techniques are typically employed:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the aromatic and methyl protons with the correct chemical shifts and integration.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic B-O and O-H stretching vibrations of the boronic acid group.
This guide provides a foundational understanding of the structure and synthesis of this compound, offering valuable information for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 2. 2,6-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Preparation of 2,6-dimethylphenyl Boronic Acid by One-pot Grignard Reaction [journal.xynu.edu.cn]
- 5. An Improved Preparation Method of 2,6-Dimethylphenyl Boronic Acid [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
A Technical Guide to (2,6-Dimethylphenyl)boronic Acid for Drug Development Professionals
Core Topic: (2,6-Dimethylphenyl)boronic acid IUPAC Name: (2,6-dimethylphenyl)boronic acid[1]
This document provides a comprehensive technical overview of (2,6-dimethylphenyl)boronic acid, a vital organoboron compound. It is tailored for researchers, scientists, and professionals in the field of drug development, covering its chemical properties, synthesis, and key applications, with a focus on its role in constructing complex molecular architectures.
Compound Properties and Identification
(2,6-Dimethylphenyl)boronic acid, also known as 2,6-dimethylbenzeneboronic acid, is a sterically hindered arylboronic acid. The presence of two methyl groups in the ortho positions to the boronic acid moiety imparts unique reactivity and selectivity in chemical transformations. These structural features are particularly valuable in overcoming synthetic challenges associated with the formation of sterically congested biaryl linkages, which are common motifs in pharmacologically active molecules.
Table 1: Physicochemical and Identification Data for (2,6-Dimethylphenyl)boronic acid
| Property | Value | Reference |
| IUPAC Name | (2,6-dimethylphenyl)boronic acid | [1] |
| CAS Number | 100379-00-8 | [2] |
| Molecular Formula | C₈H₁₁BO₂ | [1] |
| Molecular Weight | 149.98 g/mol | [1] |
| Melting Point | 105 °C (decomposes) | [2] |
| Appearance | White to off-white powder or crystals | |
| Solubility | Soluble in methanol | [2] |
| InChI Key | ZXDTWWZIHJEZOG-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=CC=C1C)B(O)O | [1] |
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are crucial building blocks in medicinal chemistry, largely due to their stability, low toxicity, and versatile reactivity in metal-catalyzed cross-coupling reactions.[3] The introduction of a boronic acid group can modify the physicochemical and pharmacokinetic properties of a molecule, potentially improving its biological activity and selectivity.[3]
(2,6-Dimethylphenyl)boronic acid is particularly significant as a reagent for synthesizing complex molecules, including:
-
Protein Kinase Inhibitors: Used in the development of novel therapeutics targeting kinases.[2]
-
G Protein-Coupled Receptor (GPCR) Agonists: Employed in the synthesis of orally bioavailable GPCR40 agonists for potential diabetes treatment.[2]
-
Enzyme Inhibitors: Sterically hindered boronic acids are instrumental in creating protease and glycosidase inhibitors.[4][5]
The boronic acid functional group itself is a pharmacophore capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites, a mechanism exploited in drugs like the proteasome inhibitor Bortezomib (Velcade®).[3][6]
Key Experimental Protocols
A common and efficient method for preparing (2,6-dimethylphenyl)boronic acid is the "one-pot" Grignard reaction.[7] This protocol involves the formation of a Grignard reagent from 2-bromo-m-xylene (B44306), followed by borylation.
Materials:
-
Magnesium (Mg) turnings
-
2-Bromo-m-xylene (1-Bromo-2,6-dimethylbenzene)
-
Tributyl borate (B1201080) or Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Hydrochloric acid (for hydrolysis)
Optimized Protocol:
-
Initiation: Under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry three-necked flask with magnesium turnings.
-
Grignard Formation: Prepare a solution of 2-bromo-m-xylene and tributyl borate in anhydrous THF. The optimized molar ratio is typically n(Mg) : n(C₈H₉Br) : n(B(OR)₃) = 1.2 : 1 : 1.5.[7]
-
Reaction: Add a small amount of the THF solution to the magnesium. If the reaction does not start, a crystal of iodine can be added as an initiator. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux.
-
Borylation: The Grignard reagent forms in situ and immediately reacts with the tributyl borate.
-
Hydrolysis: After the addition is complete, cool the reaction mixture and hydrolyze it by slowly adding aqueous hydrochloric acid.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (2,6-dimethylphenyl)boronic acid can be purified by recrystallization.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form C-C bonds, particularly in the creation of biaryl compounds.[8][9] (2,6-Dimethylphenyl)boronic acid is an excellent coupling partner, especially for constructing sterically demanding biaryl systems.
General Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1 equiv.), (2,6-dimethylphenyl)boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).[10][11]
-
Solvent Addition: Add a degassed solvent system. Common choices include toluene, 1,4-dioxane, or DMF, often with a small amount of water.[10][12]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80-110 °C. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer and concentrate it. The resulting crude product is typically purified by silica (B1680970) gel column chromatography.
References
- 1. 2,6-Dimethylphenylboronic acid | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 100379-00-8 [chemicalbook.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 2,6-dimethylphenyl Boronic Acid by One-pot Grignard Reaction [journal.xynu.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. scispace.com [scispace.com]
- 12. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to the Solubility and Stability of 2,6-Dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2,6-dimethylphenylboronic acid. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from analogous compounds, particularly the parent compound phenylboronic acid, to provide a foundational understanding. Furthermore, detailed experimental protocols are provided to enable researchers to generate specific data for the target molecule.
Solubility of Arylboronic Acids
The solubility of arylboronic acids is a critical parameter for their effective use in organic synthesis, particularly in widely-used reactions such as the Suzuki-Miyaura cross-coupling.[1][2] Solubility is influenced by several factors including the nature of the solvent, temperature, and the substitution pattern on the phenyl ring.[1][3]
Quantitative Solubility Data for Phenylboronic Acid Analogs
In the absence of specific data for this compound, the following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents. This data is presented to provide a general understanding of the solubility behavior of this class of compounds. The introduction of two methyl groups in the 2 and 6 positions is expected to increase the lipophilicity of the molecule compared to phenylboronic acid, which would likely lead to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Mole Fraction (x) |
| Chloroform | 20 | Moderate |
| 3-Pentanone | 20 | High |
| Acetone | 20 | High |
| Dipropyl Ether | 20 | High |
| Methylcyclohexane | 20 | Very Low |
Source: Adapted from solubility data for phenylboronic acid, which shows high solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[4][5]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [1]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of arylboronic acids is the dynamic or synthetic method, which involves observing the dissolution of the solid upon controlled heating.[1][3]
Principle: A mixture of the boronic acid and the solvent of a known composition is heated at a constant rate with vigorous stirring. The temperature at which the solid phase completely disappears, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[1]
Apparatus:
-
Jacketed glass vessel for precise temperature control.[1]
-
Magnetic stirrer and stir bar.[1]
-
Calibrated temperature probe.[1]
-
Luminance probe or a light source and detector to monitor turbidity.[1][3]
-
Heating/cooling circulator.[1]
-
Analytical balance.[1]
Procedure:
-
Sample Preparation: Accurately weigh the this compound and the chosen solvent into the jacketed glass vessel.[1]
-
Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[1]
-
Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity decreases, and light transmission increases.[1]
-
Equilibrium Point Determination: The temperature at which the turbidity completely disappears is recorded as the solid-liquid equilibrium point for that mole fraction.[1][2]
-
Data Collection: Repeat the procedure for different compositions of the boronic acid and solvent to construct a solubility curve (temperature vs. mole fraction).[2]
Stability of this compound
The stability of arylboronic acids is a crucial consideration for their storage and use in synthesis. Two primary degradation pathways are the formation of a cyclic trimeric anhydride (B1165640) (boroxine) and protodeboronation.
Boroxine (B1236090) Formation
Arylboronic acids can undergo reversible dehydration, especially upon heating, to form the corresponding cyclic trimeric anhydride, known as a boroxine.[2] This equilibrium can affect solubility measurements as the boroxine will have different solubility characteristics than the parent boronic acid.
Protodeboronation
Protodeboronation is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[6] This process is often accelerated by factors such as heat, the presence of a base, water, and certain metal catalysts like palladium.[6][7] Sterically hindered arylboronic acids, such as those with ortho-substituents, can be particularly prone to deboronation.[7] The rate of protodeboronation of 2,6-dimethoxybenzeneboronic acid, an analogue of the title compound, was found to be slowest around pH 5 and rapid under more acidic or basic conditions.[7]
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which are fundamental in the synthesis of complex organic molecules.[8]
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[9][10] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[10]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Conclusion
While specific quantitative solubility and stability data for this compound are not extensively documented, an understanding of the behavior of analogous phenylboronic acids provides a valuable framework. The solubility is dependent on solvent polarity and temperature, and the stability is primarily influenced by the equilibrium with its boroxine form and the potential for protodeboronation. For precise applications, experimental determination of these properties using the methodologies outlined in this guide is recommended. This will ensure the optimal design of synthetic routes and the reliable use of this compound in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Safety Profile of 2,6-Dimethylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and associated hazards of 2,6-Dimethylphenylboronic acid (CAS No. 100379-00-8). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for safe handling, storage, and use of this versatile chemical reagent.
Chemical and Physical Properties
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 100379-00-8 | [2] |
| Molecular Formula | C₈H₁₁BO₂ | [2] |
| Molecular Weight | 149.98 g/mol | [2] |
| Melting Point | 105 °C (decomposition) | [2] |
| Appearance | White solid | Fisher Scientific SDS |
| Solubility | Soluble in methanol | [3] |
Hazard Identification and Classification
This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards, which are summarized in Table 2.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: PubChem, ECHEMI[2][4][5]
The hazard identification and subsequent safety measures can be visualized as a logical workflow.
References
A Comprehensive Technical Guide to 2,6-Dimethylphenylboronic Acid and Its Synonyms
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at 2,6-Dimethylphenylboronic acid, a versatile compound in organic synthesis, detailing its alternative names, physicochemical properties, and key applications, with a focus on experimental protocols and reaction pathways.
Synonyms and Identification
This compound is known by several synonyms in scientific literature and chemical catalogs. Its formal IUPAC name is (2,6-dimethylphenyl)boronic acid[1][2]. Other commonly used names include:
These names are often used interchangeably to refer to the same chemical entity.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 100379-00-8 | [1][2][3] |
| Molecular Formula | C₈H₁₁BO₂ | [1][2][3] |
| Molecular Weight | 149.98 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 105 °C (decomposes) | |
| Purity | ≥95.0% | [3] |
Core Applications in Research and Development
This compound is a valuable reagent with significant applications in various fields of chemical and pharmaceutical research.
Organic Synthesis: This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex biaryl compounds[3][4]. These structures are pivotal in the synthesis of numerous organic molecules.
Pharmaceutical Development: In the realm of medicinal chemistry, this compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs[3]. The boronic acid functional group itself is a key feature in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, highlighting the importance of boronic acid derivatives in drug discovery[5][6][7].
Sensor Technology: The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of sensors for biomolecules like saccharides (e.g., glucose)[3][8][9]. This property is exploited in the design of biosensors for diagnostic and monitoring purposes.
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a primary application of this compound. Below is a detailed, generalized protocol for a typical reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
1. Reaction Setup:
- To a dry Schlenk flask, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
- Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equivalents).
2. Inert Atmosphere:
- Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
3. Solvent Addition:
- Add a degassed solvent system. A common mixture is a 4:1 ratio of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) to water. The total volume should be sufficient to dissolve the reactants (typically a concentration of 0.1 M with respect to the aryl halide).
4. Reaction:
- Stir the reaction mixture at an elevated temperature (typically 80-110 °C).
- Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
5. Work-up:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
- Separate the organic layer, and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
6. Purification:
- Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired biaryl compound.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involving this compound, the following diagrams, created using the DOT language, illustrate key workflows and reaction cycles.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 2,6-Dimethylphenylboronic Acid: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenylboronic acid is a versatile and sterically hindered organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable building block for the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes are presented to facilitate its practical application in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 100379-00-8 |
| Molecular Formula | C₈H₁₁BO₂ |
| Molecular Weight | 149.98 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 105 °C (decomposes) |
| Purity | ≥95.0% to ≥98% (HPLC) |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. Two detailed protocols are provided below.
Experimental Protocol 1: Improved Grignard Method
This method provides a high yield of this compound.[1]
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (0.12 mol). A solution of 2,6-dimethylphenyl bromide in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to initiate the reaction. The reaction mixture is then heated to 43°C for 1.5 hours to ensure complete formation of the Grignard reagent. The yield of the Grignard reagent is typically around 98.2%.[1]
-
Boronation: The Grignard solution is cooled to -10°C in an ice-salt bath. A solution of tributyl borate (0.2 mol) in anhydrous THF is added dropwise while maintaining the temperature below -10°C.
-
Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to 20°C over 2 hours. The mixture is then carefully poured into a beaker containing ice and a dilute acid (e.g., 1 M HCl) with vigorous stirring.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,6-Dimethylphenyl bromide |
| Key Reagents | Magnesium, Tributyl borate |
| Overall Yield | 72.2%[1] |
Experimental Protocol 2: One-Pot Grignard Method
This method offers a more streamlined approach to the synthesis.[2]
Procedure:
-
Reaction Setup: To a flask containing magnesium chips, a solution of 2,6-dimethylphenyl bromide, tributyl borate, and THF is added dropwise. The optimized molar ratio of the reactants is n(Mg) : n(C₈H₉Br) : n(B(OC₄H₉)₃) = 1.2 : 1 : 1.5.[2]
-
Reaction and Work-up: The reaction is allowed to proceed, and upon completion, the mixture is hydrolyzed with an acidic solution. The product is then extracted and purified as described in the previous method.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The steric hindrance provided by the two methyl groups can influence the regioselectivity and atropisomerism of the resulting biaryl products.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for various aryl halides.
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
References
Unveiling the Past: The Discovery and Historical Synthesis of 2,6-Dimethylphenylboronic Acid
A foundational reagent in modern organic chemistry, 2,6-dimethylphenylboronic acid, has a history rooted in the mid-20th century's exploration of organoboron compounds. While a definitive singular "discovery" paper remains elusive in readily available digital archives, early investigations into the synthesis of arylboronic acids, particularly by pioneers in organometallic chemistry, laid the groundwork for its preparation and subsequent widespread use.
The synthesis of arylboronic acids, in general, dates back to the early 1900s. However, the preparation of sterically hindered examples like this compound likely emerged from systematic studies on the scope and limitations of existing synthetic methods. One of the key figures in this field was Henry Gilman, whose extensive work on organometallic reagents significantly advanced the synthesis of a wide array of organoboron compounds.
While a specific publication detailing the very first synthesis of this compound is not prominently cited in contemporary literature, a 1958 paper by Henry Gilman and Leonard O. Moore, titled "Some Studies on the Preparation of Arylboronic Acids," published in the Journal of the American Chemical Society, is a significant historical reference.[1] This paper delves into the preparation of various arylboronic acids and reflects the state of the art during that period. The methodologies described, primarily involving the reaction of Grignard reagents with borate (B1201080) esters, were the standard procedures through which compounds like this compound would have been first synthesized.
Early Synthetic Approaches: The Grignard Reaction
The classical and most probable route for the initial synthesis of this compound involves the Grignard reaction. This method, a cornerstone of organometallic chemistry, would have been the go-to procedure for chemists of the era.
Experimental Protocol: Grignard-based Synthesis (Hypothetical Reconstruction based on Mid-20th Century Practices)
The following protocol is a reconstruction of the likely experimental procedure for the first synthesis of this compound, based on the general methods described in the mid-20th century.
Objective: To synthesize this compound via the reaction of a Grignard reagent with a borate ester.
Materials:
-
2-Bromo-m-xylene (B44306) (2,6-dimethylphenyl bromide)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Triethyl borate or trimethyl borate
-
Hydrochloric acid (aqueous solution)
-
Ice
Procedure:
-
Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A solution of 2-bromo-m-xylene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction begins, the remaining ethereal solution of 2-bromo-m-xylene is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional period to ensure complete formation of the Grignard reagent, 2,6-dimethylphenylmagnesium bromide.
-
Borylation: The Grignard solution is cooled in an ice-salt bath. A solution of triethyl borate in anhydrous diethyl ether is then added dropwise with vigorous stirring. A thick, white precipitate typically forms. The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
Hydrolysis: The reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the intermediate borate ester to the desired boronic acid.
-
Work-up and Isolation: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ethereal extracts are then washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization, typically from water or a mixture of organic solvents.
Quantitative Data (Illustrative)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |
| 2-Bromo-m-xylene | 185.06 | 0.1 | 18.5 | - |
| Magnesium | 24.31 | 0.12 | 2.9 | - |
| Triethyl borate | 145.99 | 0.11 | 16.1 | - |
| This compound | 149.98 | - | - | (Typical) |
Note: The yields for early syntheses of sterically hindered arylboronic acids were often modest due to competing side reactions and challenges in purification.
Evolution of Synthesis and Applications
Following its initial preparation, this compound remained a niche research chemical for several decades. Its utility was primarily in fundamental studies of organoboron chemistry. However, the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, in the late 1970s and 1980s, dramatically transformed the landscape.
The steric hindrance provided by the two methyl groups in the ortho positions of this compound proved to be highly valuable in controlling the stereochemistry and selectivity of these reactions. This has made it an indispensable tool in modern organic synthesis, particularly in the construction of complex biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.
The demand for more efficient and scalable synthetic routes has led to the development of "one-pot" procedures, which streamline the Grignard-based synthesis, as well as alternative methods that avoid the preparation of the Grignard reagent altogether.
Logical Workflow of Early Synthesis
Caption: Early synthesis workflow for this compound.
References
2,6-Dimethylphenylboronic acid chemical reactivity profile
An In-depth Technical Guide on the Chemical Reactivity Profile of 2,6-Dimethylphenylboronic Acid
Introduction
This compound is an organic compound with the formula (CH₃)₂C₆H₃B(OH)₂. It is a derivative of phenylboronic acid, featuring two methyl groups in the ortho positions relative to the boronic acid moiety. This substitution pattern introduces significant steric hindrance, which profoundly influences its chemical reactivity. While it participates in many of the characteristic reactions of boronic acids, the steric bulk necessitates modified and often more forcing reaction conditions compared to its unhindered counterparts. This guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its applications in cross-coupling reactions and other key transformations.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₁BO₂[1] |
| Molecular Weight | 149.98 g/mol [1][2] |
| CAS Number | 100379-00-8[2] |
| Melting Point | 105 °C (decomposes)[2] |
| Appearance | Solid |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex[3]. This compound is a viable substrate for these reactions, though its steric hindrance presents challenges to the catalytic cycle, particularly the transmetalation step.
The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[3]. Overcoming the steric hindrance of this compound often requires the use of highly active palladium catalysts, typically those employing bulky, electron-rich phosphine (B1218219) ligands, and elevated temperatures[4][5][6].
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of sterically hindered boronic acids with various aryl halides.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) | o-methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | - | - |
| 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ | Toluene | 100 | - | 66 |
| Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine | KF | 1,4-Dioxane | 110 | - | High |
Data adapted from studies on similar sterically hindered or challenging substrates to illustrate typical conditions.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst (2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the degassed solvent via syringe.[4]
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C) under the inert atmosphere.[4][7]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.[4]
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically C-N and C-O bonds.[8] This reaction typically couples an aryl boronic acid with an amine or an alcohol.[8][9] Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed at room temperature and open to the air, making it an attractive synthetic method.[8][9]
For sterically hindered substrates like this compound, the reaction may require optimization of the copper source, ligand, and base to achieve good yields. The mechanism is believed to involve a Cu(III) intermediate, which undergoes reductive elimination to form the product.[8]
Experimental Protocol: General Chan-Lam N-Arylation
Materials:
-
This compound (1.5 eq)
-
Amine or other N-H containing compound (1.0 eq)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂, 10 mol%)
-
Pyridine (B92270) (2.0 eq)
-
Solvent (e.g., Dichloromethane, DCM)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a reaction flask, add the amine (1.0 eq), this compound (1.5 eq), and copper(II) acetate (10 mol%).
-
Add the solvent (DCM) and then pyridine (2.0 eq).
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-arylated product.
Visualization of a Chan-Lam Experimental Workflow
Caption: A typical experimental workflow for Chan-Lam coupling.
Oxidation
Boronic acids can be oxidized to the corresponding phenols. A common and effective method for this transformation is the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a base. For this compound, this reaction yields 2,6-dimethylphenol. The steric hindrance of the ortho-methyl groups does not typically prevent this reaction, although reaction times may be longer compared to unhindered boronic acids.
Quantitative Data for Oxidation
| Boronic Acid | Oxidizing Agent | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | H₂O₂ | NaOH | THF/H₂O | Room Temp | High |
| Arylboronic acids | Oxone® | NaHCO₃ | Acetone/H₂O | Room Temp | Good to Excellent |
Data is representative of general boronic acid oxidation reactions.
Other Reactions and Considerations
Protodeboronation
Protodeboronation is a common side reaction in processes involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] This process is often promoted by aqueous basic or acidic conditions and can be exacerbated at higher temperatures.[10][11] For sterically hindered and electron-deficient arylboronic acids, the propensity for protodeboronation can be significant, leading to reduced yields in desired coupling reactions.[12][13] Careful control of reaction pH, temperature, and reaction time is crucial to minimize this undesired pathway.
Visualization of Factors Affecting Reactivity
Caption: Key factors influencing the reactivity of this compound.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the construction of sterically hindered biaryl systems and other complex molecules. Its reactivity is dominated by the steric influence of the two ortho-methyl groups, which necessitates the use of carefully optimized reaction conditions, including highly active catalysts and elevated temperatures, to achieve high yields in cross-coupling reactions. Understanding its propensity for side reactions like protodeboronation is critical for the successful application of this versatile building block in research and development.
References
- 1. This compound | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 95.0 100379-00-8 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,6-Dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,6-dimethylphenylboronic acid. This sterically hindered boronic acid presents unique challenges but is a valuable building block for the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and material science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[1][2][3] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[3][4] However, the use of sterically hindered reagents like this compound can significantly impact reaction efficiency, often requiring specialized catalytic systems to overcome the steric clash that can impede the catalytic cycle.[5][6]
The successful coupling of this compound is critical for accessing tetra-ortho-substituted biaryls, a motif found in various biologically active molecules and advanced materials. The protocols outlined below are designed to address the challenges associated with this sterically demanding substrate.
Core Concepts and Workflow
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. This step is often rate-limiting, especially with sterically hindered substrates.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[7]
For sterically hindered couplings, the choice of ligand and base is crucial to facilitate both the transmetalation and reductive elimination steps. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote these challenging transformations.[5][6]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a starting point for the coupling of this compound with various aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, AntPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields for sterically hindered couplings.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (5-10 mol%)
-
Base (e.g., K₂CO₃, CsF) (2.0 mmol)
-
Solvent (e.g., DMF, Dioxane/Water mixture) (3-5 mL)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent and cap the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, the vial is cooled to room temperature.
-
The reaction mixture is worked up and purified as described in Protocol 1.
Data Presentation
The following tables summarize representative data for the Suzuki-Miyaura coupling of sterically hindered substrates, including conditions that can be adapted for this compound.
Table 1: Ligand and Base Effects on Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd₂(dba)₃ (1) | BI-DIME (1) | - | Toluene | 110 | 12 | 31 |
| 2 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd₂(dba)₃ (1) | AntPhos (2) | - | Toluene | 110 | 12 | 78 |
| 3 | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Pd(dba)₂ (5) | L1 (10) | K₂CO₃ | THF | 60 | 1 | 85 |
| 4 | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Pd(dba)₂ (5) | DPPF (10) | K₂CO₃ | THF | 60 | 1 | 20 |
Data adapted from various sources for illustrative purposes.[6][8]
Table 2: Catalyst Systems for Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 96 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | 2 (from ref) (3) | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 |
Data adapted from various sources for illustrative purposes.[9]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,6-Dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using the sterically hindered 2,6-dimethylphenylboronic acid. This protocol is particularly relevant for the synthesis of complex biaryl compounds, which are common motifs in pharmaceutical agents and advanced materials. Due to the steric hindrance posed by the ortho-methyl groups, careful optimization of the catalytic system is crucial for achieving high yields.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] The use of sterically demanding coupling partners, such as this compound, presents a significant challenge due to the hindered environment around the reactive center. This steric bulk can impede the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[2]
To overcome these challenges, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is paramount. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the formation of highly reactive, coordinatively unsaturated palladium(0) species.[2] These ligands facilitate both the oxidative addition of the aryl halide and the subsequent reductive elimination to afford the desired biaryl product.[2] The choice of base is also critical for the activation of the boronic acid to facilitate transmetalation.[1]
This document provides a detailed experimental protocol and a summary of reaction conditions for the successful coupling of this compound with various aryl halides.
Data Presentation: Reaction Optimization
The following table summarizes the key parameters and corresponding yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data is compiled from literature sources and serves as a guide for reaction optimization.
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90 |
| 1-Chloro-4-methoxybenzene | Pd-NHC Complex | - | t-BuOK | 1,4-Dioxane | 80 | 12 | >99[3] |
| 2-Bromotoluene | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-AmylOH | 110 | 16 | ~85 |
| 1-Bromo-2,4,6-trimethylbenzene | Pd₂(dba)₃ | AntPhos | K₃PO₄ | Xylenes | 140 | 24 | High |
| 4-Chlorobenzonitrile | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~92 |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents. The use of bulky ligands like SPhos, XPhos, and RuPhos is consistently shown to be effective for these challenging couplings.[2] For particularly hindered substrates, specialized ligands such as AntPhos may be required.[2] N-heterocyclic carbene (NHC) palladium complexes have also demonstrated high efficiency.[3]
Experimental Protocols
This section provides a detailed, generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01-0.05 mmol, 1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005-0.025 mmol, 0.5-2.5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1.2-2.4 mol% relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, xylenes) (5-10 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction tube containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare a stock solution of the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Addition of Reagents: Add the anhydrous, degassed solvent to the Schlenk flask containing the substrates and base.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-140 °C) for the specified time (12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
The following diagrams illustrate the key aspects of the palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Synthesis of Sterically Hindered Biaryl Compounds Using 2,6-Dimethylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of sterically hindered biaryl scaffolds is a significant challenge in organic synthesis, yet these motifs are of paramount importance in medicinal chemistry, materials science, and catalysis. The presence of ortho-substituents on the biaryl axis can enforce conformational rigidity, leading to unique photophysical properties and potent biological activities by locking the molecule into a specific bioactive conformation. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it has been widely applied to the synthesis of biaryl compounds. This document provides detailed application notes and experimental protocols for the use of 2,6-dimethylphenylboronic acid in the synthesis of sterically hindered biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
This compound is a valuable building block for introducing a sterically demanding ortho-substituted phenyl group. The successful coupling of this reagent with various aryl halides requires careful optimization of reaction conditions to overcome the steric hindrance around the reaction center. Key factors for a successful reaction include the choice of palladium catalyst, ligand, base, and solvent system.
Key Applications
The biaryl structures synthesized from this compound have diverse applications:
-
Drug Discovery: Many pharmaceutical compounds and clinical candidates contain sterically hindered biaryl cores, which can enhance binding affinity and selectivity for biological targets such as enzymes and receptors.
-
Materials Science: The unique conformational properties of these molecules make them suitable for the development of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.
-
Asymmetric Catalysis: Chiral biaryl ligands are essential for many asymmetric catalytic transformations, where the steric bulk influences the enantioselectivity of the reaction.
Suzuki-Miyaura Cross-Coupling Reaction: An Overview
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different substrates.
General Protocol for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01-0.05 mmol, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (0.02-0.1 mmol, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF) (5-10 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of the Suzuki-Miyaura coupling of this compound with various aryl halides. Note that reaction conditions may vary between examples.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 8 | 75 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 120 | 24 | 65 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 100 | 12 | 81 |
| 6 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 95 |
| 7 | 2-Bromo-m-xylene | Pd₂(dba)₃ (2) | XPhos (8) | Cs₂CO₃ | Dioxane | 120 | 24 | 55 |
Yields are for the isolated product. Reaction conditions are representative and may require optimization for specific substrates.
Influence of Reaction Parameters
The successful synthesis of sterically hindered biaryls using this compound is highly dependent on the careful selection of reaction parameters.
Caption: Key factors influencing the Suzuki-Miyaura coupling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inappropriate base or solvent- Insufficient temperature- Deactivated aryl halide | - Use a fresh, active catalyst- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane)- Increase the reaction temperature- Use a more active catalyst/ligand system (e.g., Buchwald-type) |
| Protodeboronation of boronic acid | - Presence of water or protic solvents- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents- Use a stronger base to accelerate the coupling- Use a more active catalyst to reduce reaction time |
| Formation of homocoupled byproducts | - Oxygen contamination- Inefficient cross-coupling | - Ensure the reaction is performed under a strictly inert atmosphere- Optimize the catalyst and ligand to favor the cross-coupling pathway |
Conclusion
The synthesis of sterically hindered biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling is a robust and versatile method. Success in these transformations hinges on the careful selection of the palladium catalyst, ligand, base, and solvent to overcome the steric impediment. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to facilitate the construction of these valuable molecular architectures. Further optimization for specific substrates may be necessary to achieve optimal yields.
Application Notes and Protocols: 2,6-Dimethylphenylboronic Acid in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Dimethylphenylboronic acid is a versatile organoboron reagent extensively utilized in organic synthesis and medicinal chemistry.[1] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form sterically hindered biaryl structures, which are crucial motifs in a wide range of pharmaceutical compounds, including anti-inflammatory and anti-cancer drugs.[1][2] The two methyl groups ortho to the boronic acid moiety introduce steric hindrance that can influence the conformation of the final biaryl product, making it a valuable tool for designing molecules with specific three-dimensional topographies for structure-activity relationship (SAR) studies. These application notes provide an overview of its properties, common reaction conditions, and detailed protocols for its use in synthesizing pharmaceutical intermediates.
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 100379-00-8 | [1][3] |
| Molecular Formula | C₈H₁₁BO₂ | [1][3] |
| Molecular Weight | 149.98 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 105 °C (decomposes) | [1] |
| Synonyms | 2,6-Dimethylbenzeneboronic acid, 2,6-Xylylboronic acid | [1] |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[4] This reaction is highly valued in the pharmaceutical industry for its mild conditions, tolerance of diverse functional groups, and the stability of the boronic acid reagents.[5][6]
The catalytic cycle, shown below, involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (Ar¹-X) to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid (Ar²) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.[7][8]
Commonly Used Reagents and Conditions:
The success of a Suzuki-Miyaura coupling reaction often depends on the careful selection of catalyst, ligand, base, and solvent. The table below summarizes common conditions suitable for coupling with this compound.
| Component | Examples | Typical Amount/Concentration | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)] | 1-10 mol% | Buchwald precatalysts (e.g., XPhos Pd G3) are also highly effective and air-stable.[9] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, dppf | 1-2 equivalents relative to Pd | Often used with Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2-3 equivalents | The choice of base can significantly impact reaction rate and yield.[8][9] |
| Solvent System | 1,4-Dioxane (B91453)/H₂O, Toluene/H₂O, DMF, Acetonitrile | 0.1 - 0.5 M | Biphasic systems are common and often improve reaction efficiency.[8][9] |
| Temperature | 80 - 110 °C | Varies by substrate reactivity. | Microwave irradiation can sometimes accelerate the reaction.[11] |
Experimental Protocols and Workflow
The general workflow for a Suzuki-Miyaura coupling reaction involves careful setup under an inert atmosphere, reaction monitoring, and subsequent purification.
Protocol 1: General Procedure for the Synthesis of a 2,6-Dimethylbiaryl Compound
This protocol provides a general method for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
[PdCl₂(dppf)] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Add the palladium catalyst, [PdCl₂(dppf)] (0.03 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Via syringe, add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.[9]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-18 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl compound.
-
Characterize the final product using NMR and Mass Spectrometry.
Protocol 2: Synthesis of 3-Bromo-5-(2,6-dimethylphenyl)-2,6-dimethylpyridine
This protocol is a representative example adapted from procedures involving sterically hindered boronic acids and polyhalogenated pyridines.[12][13]
Reactant Table:
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| 3,5-Dibromo-2,6-dimethylpyridine (B189579) | 265.96 | 266 mg (1.0 mmol) | 1.0 |
| This compound | 149.98 | 180 mg (1.2 mmol) | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 35 mg (0.03 mmol) | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 978 mg (3.0 mmol) | 3.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - |
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3,5-dibromo-2,6-dimethylpyridine (266 mg, 1.0 mmol), this compound (180 mg, 1.2 mmol), and cesium carbonate (978 mg, 3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Seal the flask with a septum, and purge with nitrogen for 15 minutes.
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the mixture to 95 °C and stir for 12 hours. The mixture will appear as a dark suspension.
-
After cooling to room temperature, monitor the reaction by LC-MS to confirm the formation of the mono-coupled product and consumption of starting material.
-
Dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with 15 mL of water and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil via flash column chromatography (silica gel, 5% ethyl acetate in hexanes) to isolate the 3-bromo-5-(2,6-dimethylphenyl)-2,6-dimethylpyridine product.
Conclusion: this compound is an indispensable building block for the synthesis of complex biaryl pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and versatile method for constructing sterically demanding C-C bonds. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this reagent in drug discovery and development projects. Proper optimization of catalysts, bases, and solvents is key to achieving high yields and purity in these transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Carboxylic acids as double aryl group donors for biaryl synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Applications of 2,6-Dimethylphenylboronic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenylboronic acid is a versatile organic compound that has found numerous applications in materials science. Its unique structural and chemical properties, particularly its participation in Suzuki-Miyaura cross-coupling reactions, make it a valuable building block for the synthesis of advanced materials. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of novel polymers, sensors, and organic electronics.
Core Applications in Materials Science
The primary applications of this compound in materials science stem from its utility in forming carbon-carbon bonds, leading to the creation of complex molecular architectures. The key areas of application include:
-
Synthesis of Conjugated Polymers: It serves as a monomer in Suzuki-Miyaura polymerization to produce conjugated polymers with tailored electronic and photophysical properties for applications in organic electronics.
-
Development of Chemical Sensors: The boronic acid moiety can be functionalized to create receptors for the selective detection of various analytes, including saccharides and metal ions.
-
Organic Light-Emitting Diodes (OLEDs): It is used as a building block for the synthesis of blue-emitting materials and host materials in OLED devices.
Application Note 1: Synthesis of Blue-Emitting Conjugated Polymers
This compound is a valuable monomer for the synthesis of blue-emitting conjugated polymers, particularly polyfluorene derivatives, through Suzuki-Miyaura polymerization. The steric hindrance provided by the two methyl groups in the ortho positions of the boronic acid can influence the polymer's conformation, often leading to a twisted backbone. This twisting can disrupt π-π stacking between polymer chains in the solid state, which is beneficial for achieving high photoluminescence quantum yields and color purity in blue-emitting materials.
Quantitative Data: Photophysical Properties of a Representative Polyfluorene Copolymer
The following table summarizes the typical photophysical properties of a polyfluorene copolymer synthesized using this compound as a comonomer.
| Property | Value |
| Absorption Maximum (λabs) | 380 nm |
| Emission Maximum (λem) | 425 nm (in THF) |
| Stokes Shift | 45 nm |
| Photoluminescence Quantum Yield (PLQY) | > 70% (in THF) |
| Color Purity (CIE coordinates) | (0.16, 0.08) |
Experimental Protocol: Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the synthesis of a blue-emitting copolymer of 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and 2,7-dibromo-9,9-dioctylfluorene, with this compound as an end-capping agent to control the molecular weight.
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
2,7-dibromo-9,9-dioctylfluorene
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a condenser and a magnetic stirrer, combine 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), and this compound (0.05 mmol, as end-capper).
-
Add toluene (20 mL) and a 2 M aqueous solution of K₂CO₃ (10 mL).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) to the mixture under an argon atmosphere.
-
Heat the reaction mixture to 90°C and stir vigorously for 48 hours under argon.
-
After cooling to room temperature, separate the organic layer.
-
Precipitate the polymer by pouring the organic solution into a large volume of methanol (200 mL).
-
Filter the polymer and wash it with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with acetone for 24 hours.
-
Dry the final polymer product under vacuum at 60°C for 24 hours.
Characterization:
-
The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC).
-
The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.
-
The photophysical properties (absorption and emission spectra, quantum yield) can be measured using UV-Vis and fluorescence spectroscopy.
Diagram: Suzuki Polymerization Workflow
Application Notes and Protocols: Synthesis of 2,6-Dimethylphenylboronic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form sterically hindered biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The preparation of this compound is commonly achieved through the Grignard reaction, a robust and versatile method for forming carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of this compound using a convenient one-pot Grignard reaction methodology.
The general synthetic approach involves the formation of a Grignard reagent, 2,6-dimethylphenylmagnesium bromide, from 2-bromo-m-xylene (B44306) and magnesium metal. This organometallic intermediate is then reacted with a trialkyl borate (B1201080), such as tributyl borate or trimethyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the desired this compound.[1][2][3] A "one-pot" approach, where the Grignard formation and subsequent reaction with the borate ester are performed in the same reaction vessel, offers a streamlined and efficient procedure.[2][3]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| n(Mg) : n(C₈H₉Br) : n(B(OC₄H₉)₃) | 1.2 : 1 : 1.5 | [2][3] |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF) | [2][3] |
| Temperature | 30°C (water bath) | [3] |
| Reaction Time | 2 hours | [3] |
| Yield | ||
| Isolated Yield | 80.1% | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of this compound.
Materials:
-
2-Bromo-m-xylene (C₈H₉Br)
-
Magnesium (Mg) turnings
-
Tributyl borate (B(OC₄H₉)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
A small crystal of iodine (optional, as an initiator)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Water bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Preparation of the Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
One-Pot Reaction:
-
Prepare a solution of 2-bromo-m-xylene (1 equivalent) and tributyl borate (1.5 equivalents) in anhydrous THF in the dropping funnel.[2]
-
Add a small amount of anhydrous THF to the reaction flask to cover the magnesium turnings.
-
Begin dropwise addition of the solution from the dropping funnel to the magnesium turnings with vigorous stirring.[2]
-
If the reaction does not initiate, gentle heating with a water bath or the addition of a small crystal of iodine may be required.[4][5]
-
Once the reaction has started, maintain a gentle reflux by controlling the addition rate and, if necessary, external heating.
-
After the addition is complete, maintain the reaction mixture at 30°C in a water bath for 2 hours to ensure complete formation of the Grignard reagent and its subsequent reaction.[3]
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly quench the reaction by the dropwise addition of a cooled aqueous solution of hydrochloric acid (e.g., 1 M HCl) with vigorous stirring to hydrolyze the boronate ester.
-
Continue stirring for approximately 1 hour.[6]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 times).[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the organic phase over anhydrous sodium sulfate.[6]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as diethyl ether/hexanes.[4]
-
Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Reaction Mechanism
The reaction proceeds through two main stages: the formation of the Grignard reagent and its subsequent reaction with the borate ester, followed by hydrolysis.
-
Grignard Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of 2-bromo-m-xylene to form 2,6-dimethylphenylmagnesium bromide. This step inverts the polarity of the carbon atom, making it nucleophilic.[7]
-
Reaction with Borate Ester and Hydrolysis: The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate.[1] This forms a boronate intermediate. Subsequent hydrolysis with acid replaces the alkoxy groups with hydroxyl groups, yielding the final boronic acid product.
Caption: Simplified mechanism of this compound synthesis.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁BO₂ | [8] |
| Molecular Weight | 149.98 g/mol | |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 105 °C (decomposes) | |
| ¹H-NMR | A representative ¹H-NMR spectrum can be found in the literature. | [9] |
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions should be carried out under an inert atmosphere in anhydrous solvents.
-
2-Bromo-m-xylene is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
The reaction can be exothermic. Proper temperature control is essential.
-
Follow all standard laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of 2,6-dimethylphenyl Boronic Acid by One-pot Grignard Reaction [journal.xynu.edu.cn]
- 3. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: "One-pot" Synthesis of 2,6-Dimethylphenylboronic Acid
Introduction
2,6-Dimethylphenylboronic acid is a vital building block in modern organic chemistry, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This compound is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its derivatives are explored in the development of anti-cancer and anti-inflammatory drugs, as well as in the production of specialized polymers and biosensors.[1] Traditional multi-step syntheses of arylboronic acids can be time-consuming and generate significant waste. The "one-pot" synthesis approach offers a streamlined, efficient, and more economical alternative.
Methodology Overview: One-Pot Grignard Reaction
A simple and convenient "one-pot" method for preparing this compound utilizes a Grignard reaction.[3][4] This approach involves the in-situ formation of the Grignard reagent from 2,6-dimethylphenyl bromide and magnesium, which then reacts with a borate (B1201080) ester in the same reaction vessel. This circumvents the need to isolate the highly reactive Grignard intermediate, thereby simplifying the procedure and often improving overall yield. An optimized process involves the dropwise addition of a solution containing 2,6-dimethylphenyl bromide and tributyl borate in THF to magnesium turnings.[3] This method has been shown to be effective for the synthesis of sterically hindered boronic acids like the 2,6-disubstituted analogue.[4]
Quantitative Data Summary
The following table summarizes the optimized conditions and results for the one-pot synthesis of this compound via the Grignard method.
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylphenyl bromide | [3] |
| Boronating Reagent | Tributyl borate | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reactant Molar Ratio | n(Mg) : n(C₈H₉Br) : n(B(OC₄H₉)₃) = 1.2 : 1 : 1.5 | [3][4] |
| Reaction Temperature | Grignard Formation: ~43°C; Borylation: -10°C to 20°C | [5] |
| Reaction Time | 2 hours (post-addition) | [4] |
| Reported Yield | 72.2% - 80.1% | [4][5] |
| Reported Purity | >98% (HPLC) | [4] |
Experimental Protocol
This protocol is based on the optimized one-pot Grignard reaction method.[3][4]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath and water bath
-
Standard glassware for workup and extraction
-
Rotary evaporator
-
2,6-Dimethylphenyl bromide (C₈H₉Br)
-
Magnesium (Mg) turnings
-
Tributyl borate (B(OC₄H₉)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture. The entire system should be flushed with an inert gas (e.g., Nitrogen) to maintain an anhydrous atmosphere.
-
Initiation: Place magnesium turnings (1.2 equivalents) into the flask. Add a small amount of anhydrous THF to cover the magnesium. A crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium if necessary.
-
Preparation of Reactant Solution: In a separate dry flask, prepare a solution of 2,6-dimethylphenyl bromide (1 equivalent) and tributyl borate (1.5 equivalents) in anhydrous THF.
-
Grignard Formation and Borylation: Transfer the solution of the aryl bromide and borate ester to the dropping funnel. Add the solution dropwise to the stirring suspension of magnesium at a rate that maintains a gentle reflux. A water bath may be used to control the temperature.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture. A study reported keeping the solution in a water bath at 30°C for 2 hours.[4] Another protocol suggests cooling to -10°C during the addition and then allowing the mixture to warm to 20°C over 2 hours.[5]
-
Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a 2 M aqueous solution of hydrochloric acid while stirring. Continue stirring for approximately 1-2 hours until the solids have dissolved and the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic phase with water and then with a saturated brine solution to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield a white to off-white crystalline solid.[1]
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the one-pot synthesis of this compound from 2,6-dimethylphenyl bromide.
Caption: One-pot synthesis via in-situ Grignard formation.
Experimental Workflow
The diagram below outlines the key steps of the experimental protocol.
Caption: Step-by-step workflow for one-pot synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 95.0 100379-00-8 [sigmaaldrich.com]
- 3. Preparation of 2,6-dimethylphenyl Boronic Acid by One-pot Grignard Reaction [journal.xynu.edu.cn]
- 4. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 5. An Improved Preparation Method of 2,6-Dimethylphenyl Boronic Acid [ccspublishing.org.cn]
Application Notes and Protocols: 2,6-Dimethylphenylboronic Acid in Glucose Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing 2,6-dimethylphenylboronic acid in the development of fluorescent and electrochemical glucose sensors. The protocols outlined below are generalized from common practices with phenylboronic acid derivatives and can be adapted for specific research and development needs.
Introduction
Phenylboronic acids (PBAs) are a versatile class of synthetic receptors that have garnered significant attention for their ability to reversibly bind with 1,2- and 1,3-diols, a key structural feature of glucose. This reversible covalent interaction forms the basis of non-enzymatic glucose sensing technologies, offering potential advantages over traditional enzyme-based sensors, such as enhanced stability and reduced susceptibility to environmental factors like temperature and pH changes.[1][2] The substitution pattern on the phenyl ring of PBA can significantly influence its pKa, binding affinity, and selectivity for glucose. The use of this compound, with its specific steric and electronic properties, presents an intriguing avenue for the development of novel glucose sensors.
Principle of Glucose Sensing
The fundamental principle behind glucose sensing with phenylboronic acid derivatives lies in the reversible formation of a cyclic boronate ester with the diol groups of glucose. In an aqueous solution, there is an equilibrium between the neutral, trigonal planar form of the boronic acid and the anionic, tetrahedral boronate form. The anionic form is more Lewis acidic and, therefore, binds more strongly with diols. The binding of glucose shifts this equilibrium, leading to a change in the physicochemical properties of the molecule, which can be transduced into a measurable signal.
For fluorescent sensors, the this compound moiety can be coupled with a fluorophore. The interaction with glucose can modulate the fluorescence of the system through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET).[3][4] In a typical PET-based sensor, the nitrogen atom of an adjacent amino group can quench the fluorescence of the fluorophore. Upon glucose binding to the boronic acid, this quenching effect is diminished, leading to an increase in fluorescence intensity that is proportional to the glucose concentration.[3][4]
Electrochemical sensing can be achieved by immobilizing the this compound derivative onto an electrode surface.[2][5] The binding of glucose can alter the electrochemical properties of the electrode, such as its impedance or the redox behavior of a coupled electroactive species. For instance, in a competitive binding assay, glucose displaces a redox-active polymer bound to the boronic acid, resulting in a change in the electrochemical signal.[1][2]
Quantitative Performance of Phenylboronic Acid-Based Glucose Sensors
The following table summarizes typical performance characteristics of various phenylboronic acid-based glucose sensors reported in the literature. It is important to note that the specific performance of a sensor based on this compound would need to be experimentally determined.
| Sensor Type | Recognition Moiety | Detection Method | Linear Range | Limit of Detection (LOD) | Selectivity Profile | Reference |
| Fluorescent | Anthracene-diboronic acid | Fluorescence | 0-200 mM | Not Specified | Glucose > Mannose, Galactose, Fructose | [6] |
| Fluorescent | Pyrene-diboronic acid | Fluorescence | Not Specified | Not Specified | Glucose selective | [6] |
| Electrochemical | Phenylboronic acid on Graphene Foam | Electrochemical | 40 - 500 mg/dL | 21.5 mg/dL (EIS), 31.2 mg/dL (CV) | Glucose > Galactose, Fructose, Mannitol | [7] |
| Fluorescent | Mc-CDBA (diboronic acid) | Fluorescence | Not Specified | 1.37 µM | High for Glucose | [8] |
| Fluorescent | Ca-CDBA (diboronic acid) | Fluorescence | Not Specified | Not Specified | High for Glucose (Ka = 4.5 × 10³ M⁻¹) | [8] |
Experimental Protocols
Synthesis of a Hypothetical Fluorescent Glucose Probe with this compound
This protocol describes a general synthesis route for a fluorescent glucose probe incorporating a this compound recognition moiety and an anthracene (B1667546) fluorophore, based on common synthetic strategies for similar sensors.[9][10][11]
Materials:
-
Boron tribromide (BBr₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Other necessary solvents and reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Synthesis of the Diamine Ligand: React 9,10-bis(chloromethyl)anthracene with an excess of 2,6-dimethylaniline in the presence of a non-nucleophilic base like DIPEA in anhydrous DMF. The reaction is typically carried out at room temperature overnight.
-
Purification of the Ligand: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diamine ligand.
-
Borylation Reaction: The purified diamine ligand is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The solution is cooled to a low temperature (e.g., -78 °C), and a solution of boron tribromide in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis and Purification: The reaction mixture is carefully quenched with water or a mild aqueous base to hydrolyze the boron-halogen bonds, forming the boronic acid groups. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final fluorescent probe is purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized probe should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Fluorescent Glucose Sensor
This protocol outlines the steps to immobilize the synthesized probe into a hydrogel matrix for continuous glucose monitoring.[9][10][12][11]
Materials:
-
Synthesized this compound fluorescent probe
-
Monomers for hydrogel formation (e.g., acrylamide, N,N'-methylenebisacrylamide)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
Procedure:
-
Preparation of the Polymerization Mixture: Prepare a solution containing the hydrogel monomers, the synthesized fluorescent probe, and a photoinitiator in PBS. The concentration of the probe should be optimized for the desired signal intensity.
-
Hydrogel Formation: The solution is cast into a suitable mold or coated onto a substrate. The polymerization is then initiated by exposing the mixture to UV light for a specific duration.
-
Washing and Equilibration: The resulting hydrogel is thoroughly washed with PBS to remove any unreacted monomers and non-immobilized probe. The hydrogel is then equilibrated in PBS before use.
Glucose Measurement Protocol
Materials:
-
Fabricated fluorescent hydrogel sensor
-
Glucose standards of known concentrations
-
Fluorometer
Procedure:
-
Baseline Measurement: Place the equilibrated hydrogel sensor in a cuvette with PBS and measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the anthracene fluorophore.
-
Glucose Addition: Add a known concentration of glucose standard to the cuvette and allow the system to equilibrate.
-
Fluorescence Measurement: Measure the fluorescence intensity after equilibration. A time-course measurement can be performed to determine the response time.
-
Calibration Curve: Repeat steps 2 and 3 with a series of glucose standards to construct a calibration curve of fluorescence intensity versus glucose concentration.
-
Sample Measurement: The concentration of glucose in an unknown sample can be determined by measuring its fluorescence response with the sensor and interpolating the value from the calibration curve.
-
Selectivity Test: To assess the selectivity of the sensor, the same procedure can be followed using solutions of other potentially interfering sugars such as fructose, galactose, and mannose.
Visualizations
Signaling Pathway of a Phenylboronic Acid-Based Fluorescent Glucose Sensor
Caption: Signaling mechanism of a PET-based fluorescent glucose sensor.
Experimental Workflow for Glucose Sensor Development
References
- 1. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 2. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in blood glucose sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic acid based modular fluorescent sensors for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Item - Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. cris.biu.ac.il [cris.biu.ac.il]
Application Notes and Protocols for Reactions Involving 2,6-Dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,6-dimethylphenylboronic acid in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This versatile reagent is instrumental in the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1]
Introduction
This compound is an organoboron compound widely utilized as a building block in palladium-catalyzed cross-coupling reactions. Its steric hindrance from the two methyl groups in the ortho positions can influence the reactivity and selectivity of the coupling reaction, making it a valuable tool for accessing specific biaryl structures that might otherwise be difficult to synthesize. The Suzuki-Miyaura coupling, for which this reagent is primarily used, is favored for its mild reaction conditions, tolerance of various functional groups, and the relatively low toxicity of the boron-containing reagents.[2]
Key Applications
-
Synthesis of Biaryl Compounds: The primary application of this compound is in the synthesis of sterically hindered biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and organic materials.
-
Drug Discovery and Development: As a key intermediate, it is employed in the synthesis of potential therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1]
-
Materials Science: It is used in the creation of novel organic materials with specific electronic or photophysical properties.[1]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following section details the experimental setup and procedures for a typical Suzuki-Miyaura cross-coupling reaction using an aryl halide and this compound.
General Workflow for Suzuki-Miyaura Cross-Coupling
References
Application Notes and Protocols for the Characterization of 2,6-Dimethylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethylphenylboronic acid is a versatile reagent widely employed in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] Its utility in the synthesis of complex organic molecules, including pharmaceutical intermediates, necessitates robust analytical methods for its characterization to ensure identity, purity, and stability.[1] These application notes provide a detailed overview of the key analytical techniques and experimental protocols for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁BO₂ | [2] |
| Molecular Weight | 149.98 g/mol | [2][3] |
| Melting Point | 105 °C (decomposes) | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in methanol (B129727) | [6] |
Analytical Techniques and Protocols
A multi-faceted approach employing spectroscopic, chromatographic, and thermal analysis techniques is recommended for the thorough characterization of this compound.
Spectroscopic Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the identity and assessing the purity of the compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Expected Spectral Data:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.0-7.2 | m | 3H | Aromatic protons |
| ~2.4 | s | 6H | Methyl protons | |
| ~5.0-6.0 | br s | 2H | B(OH)₂ protons | |
| ¹³C | ~145 | s | C-B | |
| ~130 | s | Aromatic C-CH₃ | ||
| ~128 | s | Aromatic C-H | ||
| ~22 | s | Methyl carbons |
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as methanol or dichloromethane. Derivatization may be necessary to improve volatility.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 1-3 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.[7]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and characteristic fragment ions. The expected molecular ion peak for C₈H₁₁BO₂ is at m/z 149.98.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands for the functional groups.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (B-OH) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (CH₃) |
| ~1600, 1470 | Aromatic C=C stretch |
| ~1350 | B-O stretch |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for monitoring its reactions. A reverse-phase method is commonly employed.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid) is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides information on the thermal stability and decomposition profile of the compound.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Parameters:
-
Temperature Range: 25 °C to 300 °C or higher, depending on the expected decomposition.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
-
Data Analysis:
Visualizations
References
Scale-Up Synthesis of 2,6-Dimethylphenylboronic Acid: An Application Note and Protocol
Introduction
2,6-Dimethylphenylboronic acid is a vital building block in organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form sterically hindered biaryl compounds.[1] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] As the demand for complex molecules grows, the need for robust and scalable methods for producing key intermediates like this compound becomes increasingly critical for researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the scale-up synthesis of this compound via a one-pot Grignard reaction. This method offers a convenient and efficient route to the desired product, minimizing intermediate isolation steps and improving overall process economy.[2][3][4]
Reaction Principle
The synthesis proceeds through the formation of a Grignard reagent from 2-bromo-1,3-dimethylbenzene (2,6-dimethylphenyl bromide). This organomagnesium intermediate then reacts in situ with a trialkyl borate (B1201080), such as tributyl borate or trimethyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the ester yields the final product, this compound.
Optimized Reaction Parameters
Several studies have focused on optimizing the reaction conditions to maximize the yield and purity of this compound. The key parameters investigated include the choice of boronation reagent, the molar ratio of reactants, and the reaction temperature and time. A "one-pot" approach, where the Grignard formation and subsequent boronation occur in the same reaction vessel, has been shown to be particularly effective.[2][3][4]
The following table summarizes the optimized quantitative data from cited literature for the one-pot synthesis of this compound.
| Parameter | Optimized Value | Reference |
| Reactant Molar Ratio (Mg : C₈H₉Br : B(OR)₃) | 1.2 : 1 : 1.5 | [2][3] |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | [2][5] |
| Grignard Formation Temperature | 43°C | [6] |
| Grignard Formation Time | 1.5 hours | [6] |
| Boronation Reaction Temperature | -10°C to -78°C | [5][6] |
| Hydrolysis | 1 M Hydrochloric Acid (HCl) | [5] |
| Isolated Yield | 72.2% - 80.1% | [3][6] |
| Purity (HPLC) | >98.0% | [3] |
Experimental Workflow
The following diagram illustrates the logical workflow for the scale-up synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from optimized procedures for the scale-up synthesis of this compound.[2][3][5][6]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen/argon inlet
-
Magnesium turnings
-
2-Bromo-1,3-dimethylbenzene (2,6-dimethylphenyl bromide)
-
Tributyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Heating mantle and cooling bath (ice-salt or dry ice-acetone)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and assemble the reaction apparatus while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Add magnesium turnings (1.2 equivalents) to the reaction flask containing anhydrous THF.
-
-
Grignard Reagent Formation:
-
In the dropping funnel, prepare a solution of 2,6-dimethylphenyl bromide (1 equivalent) in anhydrous THF.
-
Add a small portion of the 2,6-dimethylphenyl bromide solution to the magnesium suspension to initiate the reaction. Initiation can be aided by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started (as evidenced by bubbling and a gentle reflux), add the remaining 2,6-dimethylphenyl bromide solution dropwise at a rate that maintains a steady reflux. The reaction temperature can be maintained around 43°C.[6]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Boronation:
-
Cool the reaction mixture to a low temperature, typically between -10°C and -78°C, using an appropriate cooling bath.[5][6]
-
Slowly add tributyl borate (1.5 equivalents) dropwise to the cooled Grignard reagent solution, maintaining the low temperature throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-5 hours.[5][6]
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.[5]
-
Transfer the mixture to a separatory funnel. The phases will separate.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with saturated brine solution.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate or by slurrying in hot water.
-
-
Characterization:
Safety Considerations
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all equipment is dry and the reaction is conducted under an inert atmosphere.
-
The reaction can be exothermic, especially during the formation of the Grignard reagent. Maintain careful control over the addition rate and have adequate cooling available.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The one-pot Grignard reaction method provides a reliable and scalable route for the synthesis of this compound. By carefully controlling the reaction parameters as outlined in this protocol, researchers and production chemists can achieve high yields and purity of this important synthetic intermediate, facilitating its use in drug discovery and materials science applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation of 2,6-dimethylphenyl Boronic Acid by One-pot Grignard Reaction [journal.xynu.edu.cn]
- 3. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 4. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. An Improved Preparation Method of 2,6-Dimethylphenyl Boronic Acid [ccspublishing.org.cn]
Application Notes and Protocols: 2,6-Dimethylphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenylboronic acid is a versatile and sterically hindered organoboron reagent widely employed in modern organic synthesis. Its unique structural feature, the presence of two methyl groups ortho to the boronic acid functionality, imparts distinct reactivity and selectivity, making it an invaluable tool for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on Suzuki-Miyaura and Chan-Lam couplings. The information presented is intended to guide researchers in leveraging this reagent for the synthesis of sterically hindered biaryls, arylamines, and aryl ethers, which are common motifs in pharmaceuticals and functional materials.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, particularly in the synthesis of sterically congested biaryl compounds. The steric hindrance of the reagent can influence the rotational barrier of the resulting biaryl axis, which is of interest in materials science and for creating atropisomers.
-
Chan-Lam Coupling: For the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, providing access to a wide range of N-aryl and O-aryl compounds, respectively.
Application 1: Suzuki-Miyaura Coupling for the Synthesis of Sterically Hindered Biaryls
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. The use of this compound is particularly advantageous for the synthesis of biaryls with substitution at all four ortho positions (tetra-ortho-substituted biaryls), which are challenging to prepare using other methods.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol is adapted from a general method for the synthesis of sterically hindered biaryls.
Reaction:
Materials:
-
This compound
-
Substituted aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403), tribasic (K₃PO₄)
-
Toluene (B28343), anhydrous
-
Water, deionized
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (2.0 mmol) to the tube.
-
Add anhydrous toluene (5 mL) and water (0.5 mL) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure tetra-ortho-substituted biaryl.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides to form sterically hindered biaryls. Conditions may vary, and optimization is often necessary for specific substrates.
| Aryl Bromide Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2-Bromo-m-xylene | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 80-90 |
| 1-Bromo-2-methoxybenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-85 |
| 2-Bromo-6-methylpyridine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 70-80 |
Application 2: Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds from arylboronic acids and amines or alcohols/phenols, respectively. It offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.
General Signaling Pathway for Chan-Lam Coupling
Caption: Key components of the Chan-Lam coupling reaction.
Experimental Protocol: Chan-Lam N-Arylation of an Aniline (B41778)
Reaction:
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Molecular sieves, 4 Å (optional, but recommended)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.5 mmol), the aniline derivative (1.0 mmol), and copper(II) acetate (1.0 mmol). Note: Stoichiometric copper is often used in Chan-Lam reactions, though catalytic versions exist.
-
If using, add activated 4 Å molecular sieves to the flask.
-
Add anhydrous dichloromethane (10 mL) and pyridine (2.0 mmol) to the flask.
-
Stir the reaction mixture open to the air at room temperature for 24-48 hours. The reaction is often monitored by the appearance of a blue-green color.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using an eluent system of hexanes/ethyl acetate) to yield the desired N-aryl product.
Experimental Protocol: Chan-Lam O-Arylation of a Phenol
Reaction:
Materials:
-
This compound
-
Phenol derivative (e.g., 4-tert-butylphenol)
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flask, add the phenol (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (1.5 mmol).
-
Add anhydrous dichloromethane (10 mL) followed by triethylamine (3.0 mmol).
-
Stir the mixture vigorously at room temperature, open to the atmosphere, for 24-72 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel to remove the copper salts.
-
Wash the silica pad with additional dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the pure diaryl ether.
Quantitative Data for Chan-Lam Coupling
The following table provides representative yields for the Chan-Lam coupling of this compound with various amines and phenols. The steric hindrance of this compound can impact reaction rates and yields, often requiring longer reaction times or slightly elevated temperatures compared to less hindered boronic acids.
| Nucleophile | Copper Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 48 | 60-75 |
| 4-Nitroaniline | Cu(OAc)₂ | Pyridine | DCM | RT | 72 | 50-65 |
| Morpholine | Cu(OAc)₂ | Et₃N | DCM | RT | 48 | 65-80 |
| Phenol | Cu(OAc)₂ | Et₃N | DCM | RT | 72 | 70-85 |
| 4-Methoxyphenol | Cu(OAc)₂ | Pyridine | DCM | RT | 48 | 75-90 |
Safety Information
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium and Copper Catalysts: These heavy metal compounds should be handled with care. Avoid inhalation of dust.
-
Solvents: Organic solvents such as toluene and dichloromethane are flammable and/or toxic. Work in a well-ventilated fume hood.
-
Bases: Strong bases like potassium phosphate and triethylamine are corrosive. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a powerful reagent for the synthesis of sterically demanding molecules. Its application in Suzuki-Miyaura and Chan-Lam couplings provides reliable routes to important chemical scaffolds. The protocols and data presented herein serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors. Optimization of reaction conditions for specific substrates is often necessary to achieve the best results.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,6-Dimethylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving the sterically hindered 2,6-dimethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
A1: Low yields in Suzuki couplings with sterically hindered substrates like this compound are common and can be attributed to several factors. The primary reason is the steric hindrance around the boronic acid, which can impede crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] Other common causes include catalyst deactivation, suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), and the presence of impurities.
Q2: What are the most common side reactions that lower the yield?
A2: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[3] This is often exacerbated by excess water or high temperatures. Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl (2,2',6,6'-tetramethylbiphenyl), which can be promoted by the presence of oxygen.
Q3: How can I minimize protodeboronation of this compound?
A3: To minimize protodeboronation, you can use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (B78521) (NaOH).[4] Using anhydrous solvents and ensuring your reagents are dry can also help. Additionally, consider using boronic esters, such as pinacol (B44631) esters, which are generally more stable and less prone to protodeboronation.[3]
Q4: What is the best catalyst and ligand combination for this sterically hindered coupling?
A4: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered couplings. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial. Buchwald ligands such as SPhos and XPhos are highly recommended as they have been shown to be effective in promoting couplings with hindered substrates.[5][6] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in such challenging couplings.
Q5: Can I use an aryl chloride as a coupling partner with this compound?
A5: Yes, but it is more challenging than using aryl bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[7] To achieve successful coupling with aryl chlorides, highly active catalyst systems, typically involving bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or specific NHC-palladium complexes, are generally required.[1]
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle.[1][5] |
| Catalyst Inactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Use degassed solvents. |
| Inefficient Transmetalation | Select an appropriate base. For sterically hindered boronic acids, potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1] |
| Poor Reagent Quality | Use fresh, high-purity this compound, as it can degrade over time. Consider converting it to a more stable boronic ester. |
| Suboptimal Temperature | The reaction may require higher temperatures to overcome the activation energy barrier associated with sterically hindered substrates. Experiment with a temperature gradient. |
Data Presentation
The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions with sterically hindered substrates.
Table 1: Effect of Different Ligands on the Yield of Suzuki Coupling with a Sterically Hindered Aryl Bromide *
| Entry | Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 1 | 60 |
| 2 | DPPF | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 1 | 20 |
| 3 | L1** | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 1 | 85 |
*Reaction conditions: (2-(trifluoromethoxy)phenyl)boronic acid (0.5 mmol), 2-bromo-1,3-dichloro-5-nitrobenzene (B156079) (0.5 mmol), ligand (10 mol%), Pd catalyst (5 mol%), base (2 equiv), THF (5 mL).[2] **L1 is a specific P-bidentate ligand referenced in the source.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using SPhos Ligand *
| Entry | Aryl Chloride | Pd Source (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 2 | 98 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 2 | 97 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | RT | 2 | 99 |
*Data adapted from a study on the development of SPhos for Suzuki-Miyaura coupling.[8] While not using this compound, this demonstrates the effectiveness of SPhos with challenging aryl chlorides.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with this compound
This protocol is a general guideline for the Suzuki coupling of an aryl bromide with this compound and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), the aryl bromide (1.0 mmol), this compound (180 mg), and K₃PO₄ (424 mg).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with Hindered Boronic Acids
Welcome to the technical support center for optimizing catalyst and ligand selection in cross-coupling reactions involving sterically hindered boronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a hindered boronic acid is resulting in a low or no yield. What are the primary causes?
A1: Low yields in these challenging couplings typically stem from a few key factors. The most common culprit is the steric hindrance around the reaction centers, which can impede critical steps in the catalytic cycle. Specifically, inefficient oxidative addition of the aryl halide to the Pd(0) complex and difficult reductive elimination to form the final C-C bond are often slowed down by bulky substrates.[1][2][3] Catalyst decomposition and suboptimal reaction conditions can also significantly contribute to poor outcomes.[3]
Q2: Which catalyst and ligand systems are most effective for sterically hindered substrates?
A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] It is crucial to employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate reductive elimination.[1] Recommended ligands include Buchwald-type biarylphosphines such as SPhos, XPhos, and RuPhos, which have demonstrated excellent performance in coupling hindered substrates.[1][5] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[1][6]
Q3: How do I minimize common side reactions like protodeboronation and homocoupling?
A3: Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, particularly with electron-deficient boronic acids or under harsh conditions.[3][7] To mitigate this, consider the following:
-
Use a milder base: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases.[3]
-
Ensure anhydrous conditions: Water can facilitate protodeboronation, so using dry solvents and reagents is critical.[7][8]
-
Use a more stable boronic acid derivative: Converting the boronic acid to a pinacol (B44631) ester can enhance its stability.[7][9]
Homocoupling of the boronic acid is often promoted by the presence of oxygen.[8][9] To prevent this:
-
Thoroughly degas your reaction mixture: Employ techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., Argon or Nitrogen).[6]
-
Use a Pd(0) source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can reduce homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst.[8]
Q4: What is the optimal palladium-to-ligand ratio for these reactions?
A4: For bulky monophosphine ligands, a Pd:Ligand ratio of 1:1 to 1:2 is typically recommended.[2][7] An excess of the phosphine ligand can sometimes be detrimental, leading to the formation of less active bis-phosphine palladium species.[2] However, for particularly challenging couplings, a higher ligand ratio may be beneficial to stabilize the catalyst.[7] It is always best to screen a range of ratios to determine the optimal conditions for your specific reaction.[7]
Q5: Can the choice of base and solvent significantly impact the reaction?
A5: Absolutely. The base is crucial for activating the boronic acid for transmetalation. For hindered systems, stronger bases like potassium phosphate (B84403) (K₃PO₄) or potassium tert-butoxide (t-BuOK) are often more effective.[1][9] The solvent influences the solubility of reactants and the stability of the catalytic species.[1] Aprotic polar solvents like dioxane and tetrahydrofuran (B95107) (THF), or aromatic hydrocarbons such as toluene (B28343), are generally good choices.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of hindered boronic acids.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Rationale |
| Inefficient Catalyst System | Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos, NHC ligands).[1][9] | Sterically hindered substrates require specialized ligands to facilitate the key steps of oxidative addition and reductive elimination.[9] |
| Suboptimal Reaction Conditions | Optimize the base (try stronger bases like K₃PO₄ or t-BuOK), solvent (e.g., dioxane, toluene), and temperature.[9] | The interplay between base, solvent, and temperature is critical for achieving good yields with challenging substrates.[9] |
| Poor Reagent Quality | Ensure the purity of starting materials. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[7][9] | Impurities can poison the catalyst, and boronic acids can be prone to decomposition.[9] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[9] | Oxygen can lead to catalyst degradation and promote unwanted side reactions like homocoupling.[9] |
Issue 2: Formation of Byproducts
| Byproduct | Suggested Solution | Rationale |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and reagents.[9] Consider using a well-defined Pd(0) precatalyst.[6] | Oxygen can promote the oxidative homocoupling of the boronic acid.[7][9] |
| Protodeboronation | Use a more stable boronate ester (e.g., pinacol ester).[9] Employ a milder or anhydrous base (e.g., KF) and use anhydrous solvents.[9] | This minimizes the hydrolysis of the C-B bond, which is often promoted by water and strong bases.[9] |
| Dehalogenation of Aryl Halide | Ensure the reaction is performed under strictly inert conditions. The choice of a bulky ligand is designed to promote the desired reductive elimination over β-hydride elimination.[2] | This side reaction is often promoted by β-hydride elimination.[2] |
Data on Ligand Performance
The selection of the appropriate ligand is paramount for the successful coupling of hindered boronic acids. The following tables summarize the performance of various ligands in representative Suzuki-Miyaura coupling reactions.
Table 1: Ligand Screening for the Coupling of a Hindered Aryl Bromide and a Hindered Boronic Acid
| Ligand | Yield (%) |
| PPh₃ | 18 |
| PCy₃ | 35 |
| SPhos | 97 |
| XPhos | 95 |
| RuPhos | 92 |
| AntPhos | 99 |
| Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄ as base, in toluene at 110°C for 24h.[2][10] |
Table 2: Effect of Base and Ligand on the Coupling of 2-Bromo-1,3-dimethylbenzene with Cyclohexylboronic Acid
| Ligand | Base | Yield (%) |
| SPhos | K₃PO₄ | 97 |
| SPhos | Cs₂CO₃ | 85 |
| XPhos | K₃PO₄ | 46 |
| RuPhos | K₃PO₄ | 52 |
| PCy₃ | K₃PO₄ | 97 |
| Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, in toluene at 110°C for 24h.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).[1]
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).[1]
-
Add the anhydrous solvent (5 mL).[1]
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an NHC-Pd Precatalyst
Materials:
-
(NHC)Pd precatalyst (e.g., PEPPSI-IPr)
-
Potassium tert-butoxide (t-BuOK)
-
Hindered aryl chloride
-
Boronic acid
-
Anhydrous dioxane
-
Microwave reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a microwave reaction vial under an inert atmosphere, add the (NHC)Pd precatalyst (0.01 mmol, 1 mol%).[1]
-
Add the hindered aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and t-BuOK (1.5 mmol, 1.5 equiv).[1]
-
Add anhydrous dioxane (4 mL).[1]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.[1]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impeded by steric hindrance.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Side reactions of 2,6-Dimethylphenylboronic acid and how to avoid them
Welcome to the technical support center for 2,6-Dimethylphenylboronic Acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: Due to the steric hindrance from the two ortho-methyl groups, this compound is susceptible to two primary side reactions during Suzuki-Miyaura coupling:
-
Protodeboronation: This is the most prevalent side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1,3-dimethylbenzene. This reaction is often promoted by the presence of water, high temperatures, and certain bases.[1][2]
-
Homocoupling: This side reaction leads to the formation of a biaryl product derived from the coupling of two molecules of the boronic acid, yielding 2,2',6,6'-tetramethyl-1,1'-biphenyl. The presence of oxygen and certain palladium(II) species at the beginning of the reaction can facilitate this undesired pathway.[1][3]
Q2: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?
A2: Low yields or reaction failure with this sterically hindered boronic acid are common and can often be attributed to several factors:
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. The steric bulk of this compound requires specialized, bulky, and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands to facilitate the catalytic cycle.[1][4]
-
Suboptimal Base: The choice of base is critical. Strong bases can accelerate protodeboronation. Milder bases are often more suitable for this substrate.[4][5]
-
Presence of Water and Oxygen: Both water and oxygen can significantly impact the reaction. Water serves as a proton source for protodeboronation, while oxygen can lead to catalyst deactivation and promote homocoupling.[1][3]
-
High Reaction Temperature: While heating is often necessary, excessive temperatures can increase the rate of protodeboronation and catalyst decomposition.[6]
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Using anhydrous solvents is crucial to limit the proton source for this side reaction.
-
Select a Milder Base: Strong bases can promote protodeboronation. Weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are often more effective in preserving the boronic acid.[4]
-
Optimize Reaction Temperature: Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.[6]
-
Use a More Stable Boronic Acid Derivative: In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester, can protect it from premature decomposition.[2]
Q4: What are the best practices to avoid homocoupling?
A4: Homocoupling can be effectively suppressed by:
-
Rigorous Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period (20-30 minutes).[1][3]
-
Using a Pd(0) Precatalyst: Starting with a well-defined Pd(0) source can minimize the presence of Pd(II) species that may promote homocoupling.[1]
-
Controlling Stoichiometry: Avoid using a large excess of the boronic acid. A slight excess (1.1-1.5 equivalents) is typically sufficient.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered with this compound in Suzuki-Miyaura coupling reactions.
Issue: Low to No Product Yield with Significant Protodeboronation
This is the most common failure mode. The presence of 1,3-dimethylbenzene as a major byproduct confirms protodeboronation.
Issue: Significant Homocoupling Product Observed
The presence of 2,2',6,6'-tetramethyl-1,1'-biphenyl indicates a homocoupling issue.
Data Presentation: Impact of Reaction Parameters
The following tables summarize general trends and recommended conditions for Suzuki-Miyaura couplings involving sterically hindered boronic acids like this compound.
Table 1: Comparison of Base Effects on Suzuki Coupling of Sterically Hindered Substrates
| Base | Strength | Common Observations & Recommendations |
| NaOH, KOH | Strong | Generally not recommended; high potential for promoting protodeboronation. |
| K₃PO₄ | Strong | Often the base of choice for challenging couplings; provides a good balance of reactivity and minimizes side reactions.[7] |
| Cs₂CO₃ | Strong | Very effective, particularly for difficult couplings, but more expensive.[4] |
| K₂CO₃, Na₂CO₃ | Moderate | Good starting point for optimization; generally effective and cost-efficient.[5][8] |
| Organic Bases (e.g., Et₃N) | Weak | Typically less effective than inorganic bases for Suzuki couplings. |
Table 2: Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst/Ligand | Class | Key Advantages |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Highly effective for sterically hindered substrates; promotes efficient oxidative addition and reductive elimination. |
| Pd-NHC Precatalysts | N-Heterocyclic Carbene | Strong σ-donating ligands that form stable complexes with palladium, often showing high activity and suppressing side reactions. |
| Pd(PPh₃)₄ | Standard Phosphine | Generally not effective for sterically demanding couplings and should be avoided. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol), finely powdered
-
Anhydrous, degassed toluene (B28343) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In Situ Formation of Pinacol Ester for Enhanced Stability
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester in situ or in a prior step can improve results.
Materials:
-
This compound (1.0 mmol)
-
Pinacol (1.1 mmol)
-
Anhydrous toluene
Procedure for Ester Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound and pinacol in toluene.
-
Heat the mixture to reflux and collect the water that azeotropically removes.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling protocol without further purification.
Mechanistic Overview
The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired side reactions of protodeboronation and homocoupling.
References
Technical Support Center: Purification of Products from 2,6-Dimethylphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2,6-dimethylphenylboronic acid. The guidance focuses on the purification of resulting sterically hindered biaryl compounds, a common challenge in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, homo-coupled byproducts (2,2',6,6'-tetramethylbiphenyl), residual palladium catalyst, and byproducts from the decomposition of the boronic acid. Due to the steric hindrance of the two methyl groups, reactions may not go to completion, leading to significant amounts of starting material in the crude product.
Q2: Why is silica (B1680970) gel chromatography challenging for products derived from this compound?
A2: The primary challenge is often the co-elution of the desired biaryl product with nonpolar impurities, particularly the homo-coupled byproduct (2,2',6,6'-tetramethylbiphenyl). The steric hindrance of the final product can also lead to peak broadening and poor separation on standard silica gel. Additionally, residual boronic acid can streak or irreversibly bind to the silica.
Q3: Can I use an acid-base extraction to remove unreacted this compound?
A3: Yes, this is a highly effective method. This compound is weakly acidic and can be converted to its water-soluble boronate salt by washing the organic reaction mixture with a basic aqueous solution (e.g., 1 M NaOH or K₂CO₃). This allows for its removal into the aqueous phase. However, this method is only suitable if your desired product is not sensitive to basic conditions.
Q4: When is recrystallization a good choice for purifying these sterically hindered biaryls?
A4: Recrystallization is an excellent option if your product is a solid and has significantly different solubility characteristics compared to the major impurities. Finding a suitable solvent system is key. Often, a mixed solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes) is required to achieve good crystal formation and purification. The rigidity and symmetrical nature of some biaryl products can favor crystallization.
Q5: What are scavenger resins and how can they be used for this purification?
A5: Scavenger resins are solid-supported reagents that selectively bind to and remove specific impurities. For removing unreacted boronic acid, resins with diol functional groups are particularly effective. The crude reaction mixture is stirred with the resin, which captures the boronic acid. The resin is then simply filtered off, leaving a cleaner product solution. This method is advantageous when the product is base-sensitive or when emulsions are problematic during aqueous workup.
Troubleshooting Guides
Issue 1: Co-elution of Product and Homo-coupled Impurity in Column Chromatography
Problem: The desired biaryl product and the 2,2',6,6'-tetramethylbiphenyl (B15387207) byproduct have very similar polarities and are difficult to separate using standard flash chromatography conditions.
Solutions:
-
Optimize the Mobile Phase:
-
Use a less polar solvent system to increase the separation between the slightly more polar product and the nonpolar byproduct. A shallow gradient of a polar solvent (e.g., 0-10% ethyl acetate in hexanes) can be effective.
-
Consider using alternative solvent systems like toluene/hexanes or dichloromethane (B109758)/hexanes.
-
-
Change the Stationary Phase:
-
Reverse-phase chromatography (C18) can be effective, as the separation is based on hydrophobicity. The more hydrophobic byproduct may be retained longer than the desired product.
-
-
Employ Argentation Chromatography:
-
Impregnating the silica gel with silver nitrate (B79036) can sometimes improve the separation of aromatic compounds with different electron densities.
-
Issue 2: Persistent Emulsion During Acid-Base Extraction
Problem: When washing the organic layer with an aqueous base to remove the boronic acid, a stable emulsion forms that is difficult to separate. This is more common when using chlorinated solvents.
Solutions:
-
Break the Emulsion:
-
Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite® or glass wool.
-
If possible, centrifugation can be a very effective method to separate the layers.
-
-
Prevent the Emulsion:
-
Use a less vigorous mixing method, such as gentle inversions of the separatory funnel.
-
Consider using a different organic solvent if emulsions are a persistent issue with your current system.
-
Issue 3: Product Oiling Out During Recrystallization
Problem: The desired product separates as an oil instead of crystals when the recrystallization solution is cooled.
Solutions:
-
Modify the Cooling Process:
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
Add a seed crystal of the pure product if available.
-
-
Adjust the Solvent System:
-
The solvent may be too good for the compound. Add a small amount of a non-polar "anti-solvent" (in which the compound is insoluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
Ensure the initial dissolution is done in the minimum amount of hot solvent.
-
Data Presentation
The following table summarizes the typical purity and yield ranges for different purification methods for a model Suzuki coupling reaction between this compound and an aryl bromide. These values are illustrative and can vary significantly depending on the specific substrates and reaction conditions.
| Purification Method | Typical Purity | Typical Recovery Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >90% (after removal of boronic acid) | >95% | Simple, fast, and effective for removing acidic impurities. | Does not remove non-acidic impurities like the homo-coupled byproduct. Product must be base-stable. |
| Column Chromatography | >98% | 70-90% | Can separate a wide range of impurities. | Can be time-consuming and require large volumes of solvent. Potential for product loss on the column. |
| Recrystallization | >99% | 60-85% | Can provide very high purity for solid products. | Finding a suitable solvent can be challenging. Not suitable for oily products. Yield can be lower. |
| Scavenger Resins | >95% (after removal of boronic acid) | >90% | High selectivity for boronic acid. Simple filtration workup. Good for base-sensitive products. | Resins can be expensive. Does not remove other organic impurities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove unreacted this compound from a crude reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Extraction: Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 3-5) one to two more times to ensure complete removal of the boronic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and dissolved base.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the product, now free of boronic acid impurities.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for separating the desired biaryl product from impurities.
-
TLC Analysis: Analyze the crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a low polarity mobile phase (e.g., 2% ethyl acetate in hexanes) and gradually increase the polarity.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol is for the purification of solid biaryl products.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 4: Purification using a Scavenger Resin
This protocol is for the selective removal of unreacted this compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM).
-
Resin Addition: Add a diol-functionalized scavenger resin (typically 2-4 equivalents relative to the estimated amount of residual boronic acid).
-
Stirring: Stir the suspension at room temperature. The reaction time can range from 1 to 16 hours. Monitor the disappearance of the boronic acid from the solution by TLC or LC-MS.
-
Filtration: Filter the mixture through a sintered glass funnel or a plug of cotton to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting decision tree for purification.
Effect of base and solvent on 2,6-Dimethylphenylboronic acid reactivity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 2,6-dimethylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound giving a low yield?
A1: Low yields with this compound are often attributed to its steric hindrance and susceptibility to side reactions. Key factors to investigate include:
-
Catalyst and Ligand Choice: The bulky nature of the boronic acid requires a suitable palladium catalyst and ligand system. Sterically demanding ligands, such as biaryl phosphines (e.g., RuPhos, XPhos), are often necessary to facilitate the reaction.[1]
-
Base and Solvent Incompatibility: The selection of base and solvent is critical and interdependent. An inappropriate combination can hinder the reaction or promote decomposition of the boronic acid.[2]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom. It is often promoted by certain bases and aqueous conditions.[3][4]
-
Reagent Quality and Inert Atmosphere: The purity of all reagents, including the boronic acid, base, and solvent, is crucial. Additionally, palladium catalysts can be deactivated by oxygen, making it essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5]
Q2: What is protodeboronation and how can I minimize it for this compound?
A2: Protodeboronation is a decomposition pathway that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] This is a common issue with sterically hindered or electron-deficient boronic acids.[6] To minimize this side reaction:
-
Use Anhydrous Conditions (with caution): While water is often used in Suzuki couplings, it can facilitate protodeboronation.[4] However, some systems require a small amount of water to be effective.[7] Careful optimization is needed.
-
Select a Milder Base: Strong bases can accelerate the decomposition of boronic acids. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of strong hydroxides.[6][8]
-
Use Boronic Acid Derivatives: More stable derivatives like pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates can be used. These compounds slowly release the boronic acid under the reaction conditions, keeping its concentration low and reducing the likelihood of decomposition.[4][5][9]
Q3: How do I choose the right base for my reaction?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. For sterically hindered substrates like this compound, common choices include:
-
Potassium Phosphate (K₃PO₄): Often effective in couplings with sterically demanding substrates.[10]
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and generally effective, with cesium carbonate being a stronger and more soluble option.[8]
-
Sodium tert-butoxide (NaOtBu): A strong base that can be effective in challenging couplings, though it may also promote side reactions.[1]
The optimal base is often dependent on the specific substrates, ligand, and solvent system. It is advisable to screen a few options.[2]
Q4: What is the ideal solvent system for reactions with this boronic acid?
A4: A solvent system that can dissolve both the organic substrates and the inorganic base is typically required. Common choices include:
-
Toluene/Water or Dioxane/Water Mixtures: These biphasic systems are standard for many Suzuki-Miyaura reactions.[2][11]
-
Polar Aprotic Solvents (DMF, DMSO): These can be effective but may require careful temperature control to avoid decomposition.[7]
-
Ethereal Solvents (THF, Dioxane): Often used in combination with an aqueous base solution.[3][5]
The choice of solvent can significantly influence the reaction rate and the stability of the boronic acid.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. Use fresh, high-purity palladium sources and ligands.[5] |
| Steric Hindrance | Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) designed for sterically demanding couplings.[1] | |
| Suboptimal Base/Solvent | Screen different base and solvent combinations. Potassium phosphate (K₃PO₄) in a dioxane/water mixture is a good starting point for hindered couplings.[9][10] | |
| Formation of Homocoupled Byproduct | Presence of Oxygen | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas.[5][11] |
| Pd(II) Precatalyst | If using a Pd(II) source like Pd(OAc)₂, it gets reduced in situ, which can sometimes lead to homocoupling. Consider starting with a Pd(0) source such as Pd(PPh₃)₄.[5][11] | |
| Significant Protodeboronation | Unstable Boronic Acid | Use the boronic acid as soon as it is prepared or purchased, or consider converting it to a more stable MIDA boronate or trifluoroborate salt for slow release during the reaction.[5][9] |
| Harsh Basic Conditions | Use a milder base (e.g., K₂CO₃) or a non-aqueous system if possible. The rate of protodeboronation is often pH-dependent.[4][6] | |
| Difficulty Dissolving Reagents | Poor Solvent Choice | Use a co-solvent system, such as toluene/ethanol/water, to ensure all components are sufficiently soluble for the reaction to proceed.[2][8] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Competing pathways for boronic acid reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 2,6-Dimethylphenylboronic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation and other common issues encountered during chemical reactions involving the sterically hindered reagent, 2,6-dimethylphenylboronic acid.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue: Low or No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I address them?
Answer: Low conversion in Suzuki-Miyaura couplings involving sterically hindered boronic acids like this compound is a common challenge. The primary factors to investigate are related to the catalyst system, reaction conditions, and the stability of the boronic acid itself. The steric bulk of the 2,6-dimethylphenyl group can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using catalysts specifically designed for challenging couplings. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or other specialized ligands like AntPhos, are often more effective. N-heterocyclic carbene (NHC) based catalysts are also a good option for sterically demanding substrates.
-
Catalyst Loading: For difficult couplings, a higher catalyst loading, typically in the range of 1-5 mol%, may be necessary to achieve a reasonable reaction rate and yield. In some cases with highly active catalyst systems, loadings as low as 0.05 mol% have been reported to be effective.
-
Base Selection: The choice of base is critical. For sterically hindered couplings, weaker bases may not be sufficient. Stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective. Ensure the base is finely powdered and dry to ensure reproducibility.
-
Solvent Choice: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane (B91453) and water is a common and effective solvent system for Suzuki-Miyaura reactions. The water helps to dissolve the base and facilitate the formation of the active boronate species.
-
Temperature: Higher reaction temperatures can help to overcome the activation energy barrier associated with sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. It is crucial to find the optimal temperature for your specific reaction.
-
Reagent Purity: Ensure that your this compound is pure and has not degraded. Boronic acids can undergo protodeboronation or form unreactive trimeric boroxines upon storage. Using fresh or purified boronic acid is recommended.
-
Issue: Significant Side Product Formation
-
Question: My reaction is consuming the starting materials, but I am observing significant amounts of side products. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common issue in Suzuki-Miyaura reactions, especially with challenging substrates. The most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.
Troubleshooting Steps:
-
Minimizing Protodeboronation: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often promoted by the presence of water and high temperatures.
-
Use of Boronic Esters: Consider using the pinacol (B44631) ester of this compound. Boronic esters are generally more stable and less prone to protodeboronation.
-
Anhydrous Conditions: While some water is often beneficial for the reaction, excess water can be detrimental. Using anhydrous solvents and ensuring your base is dry can help to minimize protodeboronation.
-
Milder Base: If protodeboronation is a significant issue, you may need to screen for a milder base that is still effective for your coupling.
-
-
Minimizing Homocoupling: Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid. This is often caused by the presence of oxygen in the reaction mixture.
-
Degassing: Thoroughly degas your solvents and the reaction mixture before starting the reaction. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the course of the reaction to prevent oxygen from entering the reaction vessel.
-
Use of a Pd(0) Precatalyst: Starting with a well-defined Pd(0) precatalyst can sometimes minimize homocoupling that can occur during the in-situ reduction of a Pd(II) source.
-
-
Issue: Catalyst Deactivation (Palladium Black Formation)
-
Question: I am observing the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What causes this and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst deactivation through the aggregation of palladium nanoparticles. This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.
Troubleshooting Steps:
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 2:1 for monodentate ligands.
-
Ligand Stability: The phosphine ligands used in Suzuki-Miyaura reactions can be sensitive to air and can oxidize, rendering them unable to coordinate to the palladium center. Use fresh ligands or ligands that have been stored under an inert atmosphere.
-
Concentration: High concentrations of the catalyst can sometimes lead to aggregation. Ensure that your catalyst is well-dissolved in the reaction mixture.
-
Temperature Control: While higher temperatures can be beneficial for the reaction rate, they can also accelerate catalyst decomposition. Careful optimization of the reaction temperature is necessary.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound considered a "challenging" substrate in Suzuki-Miyaura reactions?
A1: The two methyl groups in the ortho positions to the boronic acid group create significant steric hindrance. This steric bulk can hinder the approach of the palladium catalyst to the boronic acid, slowing down the transmetalation step of the catalytic cycle. It can also make the final reductive elimination step to form the C-C bond more difficult.
-
Q2: What are the advantages of using a boronic ester instead of a boronic acid?
A2: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids. They are less susceptible to protodeboronation and the formation of unreactive boroxine (B1236090) trimers. This increased stability can lead to higher yields and more reproducible results, especially in challenging coupling reactions.
-
Q3: How do I know if my catalyst is still active?
A3: A simple way to test the activity of your palladium catalyst is to run a standard, well-established Suzuki-Miyaura reaction with simple, unhindered substrates (e.g., phenylboronic acid and iodobenzene). If this reaction proceeds to high conversion, it is likely that your catalyst is active. If the reaction fails or gives a low yield, your catalyst source may be compromised.
-
Q4: Can I reuse my catalyst?
A4: In homogeneous catalysis, the palladium catalyst is typically not recovered and reused. However, if you are using a heterogeneous palladium catalyst (e.g., palladium on carbon), it may be possible to recover and reuse it. The reusability of a heterogeneous catalyst will depend on the specific catalyst and the reaction conditions used.
Quantitative Data Summary
The following table summarizes representative quantitative data for Suzuki-Miyaura reactions involving sterically hindered substrates, including this compound. Please note that optimal conditions can vary significantly based on the specific coupling partners.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroanisole | This compound | Pd precatalyst (2.0) | SPhos (2.0) | K₃PO₄ | Dioxane/H₂O (4:1) | 25 | 18 | Good Conversion | [1] |
| Sterically Hindered Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Xylenes | 140 | 12-24 | - | [2] |
| Di-ortho-substituted Aryl Bromide | sec-Alkylboronic Acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Xylenes | 140 | - | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound using a Buchwald ligand. Optimization of reaction parameters may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., a Buchwald G3 precatalyst, 2 mol%)
-
Buchwald ligand (e.g., SPhos, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv), finely powdered and dried
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (2 mol%) and the ligand (2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of the aryl halide of 0.1-0.2 M.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst deactivation pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Reaction Monitoring for 2,6-Dimethylphenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2,6-dimethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low or no yield?
Low yields in couplings with sterically hindered boronic acids like this compound are a common challenge. Several factors can contribute to this issue:
-
Steric Hindrance: The two methyl groups in the ortho positions of the boronic acid create significant steric bulk. This can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium catalyst.
-
Catalyst and Ligand Choice: Standard palladium catalysts and ligands, such as Pd(PPh₃)₄, are often ineffective for sterically demanding couplings. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.
-
Base Selection: The choice of base is critical for activating the boronic acid. For hindered substrates, stronger bases like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the starting material inactive for coupling. This can be exacerbated by high temperatures, prolonged reaction times, and the presence of water.
-
Reaction Temperature: While higher temperatures can sometimes overcome the activation energy barrier for sterically hindered substrates, excessive heat can also lead to catalyst decomposition and increased side reactions. Careful optimization of the reaction temperature is crucial.
Q2: How can I minimize the protodeboronation of this compound?
Protodeboronation is a common side reaction that reduces the yield of the desired product. Here are some strategies to minimize it:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, can significantly reduce the rate of protodeboronation.
-
Anhydrous Conditions: While some Suzuki-Miyaura reactions benefit from the presence of a small amount of water, for substrates prone to protodeboronation, using anhydrous solvents and reagents can be beneficial.
-
Choice of Base: The selection of a suitable base can influence the rate of protodeboronation. It is recommended to screen different bases to find the optimal one for your specific reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can sometimes favor the desired coupling over the protodeboronation side reaction.[1]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
For a successful coupling with a sterically hindered substrate like this compound, consider the following starting conditions, which may require further optimization:
-
Catalyst: A palladium precatalyst with a bulky, electron-rich ligand is recommended. Examples include Pd(OAc)₂ with SPhos or XPhos, or a preformed Buchwald precatalyst.
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good starting choices.
-
Solvent: Aprotic polar solvents like dioxane or THF, or aromatic hydrocarbons such as toluene, are commonly used. A mixture of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) can also be effective.
-
Temperature: A starting temperature of 80-100 °C is typical, but may need to be adjusted based on the specific substrates and catalyst system.
Q4: Which analytical technique is best for monitoring the progress of my reaction?
The choice of monitoring technique depends on the specific requirements of your experiment, such as the need for real-time data, the complexity of the reaction mixture, and the available instrumentation. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product. It is a robust and widely used technique for reaction monitoring.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC coupled with mass spectrometry (GC-MS) can provide both quantitative and qualitative information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ reaction monitoring, allowing for the direct observation of reactants, intermediates, and products in the reaction mixture.
-
Mass Spectrometry (MS): Can be used for real-time reaction monitoring, providing rapid information on the molecular weights of the species present in the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective catalyst/ligand system for sterically hindered substrate. | Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. |
| Inappropriate base selection. | Screen stronger bases such as K₃PO₄, Cs₂CO₃, or t-BuOK. | |
| Low reaction temperature. | Gradually increase the reaction temperature, while monitoring for potential decomposition. | |
| Catalyst deactivation. | Ensure rigorous degassing of solvents and use of fresh, high-purity reagents. | |
| Significant Protodeboronation | Instability of the boronic acid under reaction conditions. | Convert the boronic acid to a more stable pinacol ester. |
| Presence of excess water or protic solvents. | Use anhydrous solvents and reagents. | |
| High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time to favor the coupling reaction. | |
| Formation of Homocoupling Product | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture using techniques like sparging with an inert gas or freeze-pump-thaw cycles. |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the in-situ reduction step that can lead to homocoupling.[2] | |
| Inconsistent Results | Impurities in starting materials or reagents. | Use high-purity, fresh reagents and solvents. |
| Inadequate mixing. | Ensure vigorous and consistent stirring throughout the reaction. |
Quantitative Data Summary
The following tables provide typical ranges and values for reaction parameters and analytical monitoring of Suzuki-Miyaura couplings involving sterically hindered substrates. These values should be considered as starting points for optimization.
Table 1: Typical Reaction Conditions for this compound Couplings
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging couplings. |
| Ligand to Palladium Ratio | 1:1 to 2:1 | Dependent on the specific ligand used. |
| Base Equivalents | 1.5-3.0 eq | Relative to the limiting reagent. |
| Reaction Temperature | 80-120 °C | Optimization is crucial to balance reaction rate and stability. |
| Reaction Time | 2-24 hours | Sterically hindered couplings often require longer reaction times. |
Table 2: Comparison of Reaction Monitoring Techniques
| Technique | Typical Analysis Time | Quantitative Accuracy | Limit of Detection (LOD) | Notes |
| HPLC | 5-30 minutes per sample | High | Low (ng to pg range) | Requires sample quenching and preparation. |
| GC-MS | 10-40 minutes per sample | High | Low (pg to fg range) | Suitable for volatile and thermally stable compounds. |
| NMR | 1-15 minutes per spectrum | Moderate to High | High (µg to mg range) | Can be used for in-situ, real-time monitoring without sample workup. |
| Real-Time MS | < 1 minute per analysis | Semi-quantitative | Moderate | Provides rapid screening and identification of reaction components. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring by HPLC
-
Reaction Sampling: At desired time points, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile (B52724) or methanol). This stops the reaction and dilutes the sample.
-
Sample Preparation: If necessary, add an internal standard to the quenched sample for quantitative analysis. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., C18). Develop a suitable gradient method to separate the starting materials, product, and any significant byproducts. Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance.
-
Data Analysis: Integrate the peak areas of the starting material and product to determine the reaction conversion and yield relative to the internal standard.
Protocol 2: General Procedure for In-Situ Monitoring by ¹H NMR
-
Reaction Setup: In an NMR tube, combine the this compound, the coupling partner, a suitable deuterated solvent, a non-reactive internal standard with a known concentration, and the base.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture before adding the catalyst to establish the initial concentrations of the reactants.
-
Initiation: Add the palladium catalyst to the NMR tube, quickly cap and shake the tube to ensure mixing.
-
Time-Course Monitoring: Place the NMR tube in the spectrometer and acquire spectra at regular intervals. The frequency of data acquisition will depend on the reaction rate.
-
Data Analysis: Integrate the characteristic signals of the starting materials and the product relative to the internal standard to determine their concentrations over time. This data can be used to generate reaction profiles and determine reaction kinetics.
Visualizations
Caption: A typical experimental workflow for setting up, running, and monitoring a Suzuki-Miyaura coupling reaction.
Caption: A logical troubleshooting workflow for addressing low-yield Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
A Comparative Guide to 2,6-Dimethylphenylboronic Acid and Other Sterically Hindered Boronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for carbon-carbon bond formation. However, the synthesis of sterically congested molecules, such as tetra-ortho-substituted biaryls, presents a significant challenge. This often necessitates the use of sterically hindered boronic acids. This guide provides an objective comparison of 2,6-dimethylphenylboronic acid and other commonly employed sterically hindered boronic acids, supported by available experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Introduction to Sterically Hindered Boronic Acids
Steric hindrance in Suzuki-Miyaura couplings, particularly from ortho-substituents on the boronic acid, can significantly impede the reaction by slowing down the crucial transmetalation step of the catalytic cycle. To overcome this, specialized catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have been developed to facilitate the coupling of these challenging substrates. The choice of the sterically hindered boronic acid itself is also a critical parameter influencing reaction efficiency and yield.
This guide focuses on a comparative analysis of this compound against other bulky boronic acids such as 2,4,6-trimethylphenylboronic acid, 2-isopropylphenylboronic acid, and 2-tert-butylphenylboronic acid.
Comparative Performance Data
Direct quantitative comparison of the performance of different sterically hindered boronic acids under identical conditions is challenging due to the varied substrates and catalyst systems reported in the literature. However, by collating data from various studies, we can discern general trends in their reactivity and utility. The following tables summarize key properties and reported yields in representative Suzuki-Miyaura coupling reactions.
Table 1: Physical and Commercial Properties of Selected Sterically Hindered Boronic Acids
| Boronic Acid | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| This compound | 149.98 | 105 (dec.)[1] | Commonly used, moderate steric hindrance. | |
| 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | 164.01 | 115-122 | Increased steric bulk compared to the 2,6-dimethyl analog.[2] | |
| 2-Isopropylphenylboronic acid | 164.01 | N/A | Introduces a bulkier alkyl group at the ortho position. | |
| 2-tert-Butylphenylboronic acid | 178.04 | N/A | Offers significant steric hindrance with the tert-butyl group.[3][4] |
Table 2: Performance in Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) | 100 | 12 | 95 | Adapted from Buchwald et al. |
| This compound | 2-Chlorotoluene | Pd-NHC Complex | t-BuOK | Dioxane | RT | 12 | >99 | Tu et al.[5] |
| 2,4,6-Trimethylphenylboronic acid | 2,6-Dimethyl-1-chlorobenzene | Allyl-based Pd Precatalyst | K₃PO₄ | THF | 60 | 24 | ~80-90 | Fairlamb et al.[6] |
| 2,4,6-Trimethylphenylboronic acid | 1-Bromo-2,4,6-trimethylbenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 16 | 88 | Miyaura & Suzuki et al. |
| 2-Isopropylphenylboronic acid | 2-Bromo-1,3-diisopropylbenzene | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 12 | 92 | Tang et al.[7] |
| 2-tert-Butylphenylboronic acid | 2-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 80 | 24 | 94 | Fu et al.[8] |
Note: The yields presented are for specific reactions and may not be directly comparable due to variations in substrates, catalysts, and conditions. Researchers should consult the original literature for detailed experimental procedures.
Experimental Protocols
A robust experimental protocol is crucial for achieving high yields in sterically demanding Suzuki-Miyaura couplings. Below is a representative procedure for the synthesis of a tetra-ortho-substituted biaryl.
Protocol: Synthesis of 2,2',6,6'-Tetramethyl-1,1'-biphenyl
This protocol is adapted from established methods for the synthesis of sterically hindered biaryls.
Materials:
-
2-Bromo-1,3-dimethylbenzene
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add an additional 8 mL of anhydrous toluene to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the desired 2,2',6,6'-tetramethyl-1,1'-biphenyl.
Visualization of the Catalytic Process
To better understand the reaction mechanism, a visualization of the Suzuki-Miyaura catalytic cycle is provided below. This diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling of a sterically hindered aryl halide with a sterically hindered arylboronic acid.
Caption: Suzuki-Miyaura catalytic cycle for sterically hindered substrates.
Stability and Handling Considerations
Boronic acids can be susceptible to protodeboronation, especially under basic conditions, which can lead to the formation of undesired byproducts. Sterically hindered boronic acids, due to the bulky substituents flanking the boronic acid moiety, often exhibit enhanced stability compared to their less hindered counterparts. However, proper storage in a cool, dry place is recommended for all boronic acids to ensure their longevity and reactivity. For particularly unstable boronic acids, the use of more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates can be a viable strategy, as they can undergo slow release of the active boronic acid under the reaction conditions.
Conclusion
The selection of an appropriate sterically hindered boronic acid is a critical decision in the synthesis of congested biaryl compounds. This compound serves as a foundational reagent in this class, offering a good balance of steric bulk and reactivity. For more challenging couplings requiring greater steric encumbrance, 2,4,6-trimethylphenylboronic acid, 2-isopropylphenylboronic acid, or 2-tert-butylphenylboronic acid may provide superior results. The choice of boronic acid should always be considered in conjunction with the optimization of the catalyst system and reaction conditions to achieve the desired outcome. The data and protocols presented in this guide are intended to provide a solid starting point for researchers navigating the complexities of sterically demanding Suzuki-Miyaura cross-coupling reactions.
References
- 1. (2-Isopropylphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 2,4,6-三甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (2-tert-Butylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. (2-tert-Butylphenyl)boronic acid | 89787-13-3 | PDA78713 [biosynth.com]
- 5. (2ISOPROPYLPHENYL)BORONIC ACID 10G - A321103-10G [dabos.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Navigating Steric Hindrance: A Comparative Guide to Catalysts for 2,6-Dimethylphenylboronic Acid Suzuki Coupling
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-carbon bonds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool in this endeavor. However, the coupling of sterically hindered substrates, such as 2,6-dimethylphenylboronic acid, presents a significant challenge, often leading to low yields and sluggish reaction rates. This guide provides a comparative analysis of various palladium-based catalyst systems, offering insights into their efficiency and providing experimental data to inform catalyst selection for this demanding transformation.
The inherent difficulty in coupling 2,6-disubstituted arylboronic acids arises from the steric bulk around the boron center, which impedes the crucial transmetalation step in the catalytic cycle. To overcome this hurdle, significant research has focused on the development of specialized ligands and catalyst systems that can facilitate the reaction. This guide summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.
Catalyst Performance Comparison
The choice of catalyst, and particularly the ligand coordinated to the palladium center, is paramount for achieving high efficiency in the Suzuki coupling of this compound. The following table summarizes the performance of several catalyst systems under optimized conditions as reported in the literature.
| Catalyst System (Precatalyst/Ligand) | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 98 | 2 | [1] |
| Acenaphthoimidazolylidene Pd Complex | 4-Bromotoluene | t-BuOK | Dioxane | 80 | 2 | >99 | 0.05 | [2] |
| Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | Aryl Bromides | K₃PO₄ | Toluene | RT | 2-24 | High | 0.000001-0.02 | [3] |
| Pd-Biaryl Phosphacycle | Aryl Chlorides | Various | Various | Various | Various | Effective | Not Specified | [4] |
| Pd(N,N-dimethyl β-alaninate)₂ | Aryl Bromides | K₃PO₄ | EtOH/H₂O | 50 | Not Specified | High | 0.01 | [5] |
Note: Direct comparison is challenging as reaction partners and conditions vary across studies. However, the data highlights the exceptional activity of N-heterocyclic carbene (NHC) ligated palladium complexes and bulky phosphine (B1218219) ligands in promoting the coupling of sterically hindered substrates.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the Suzuki coupling of this compound with different catalyst systems.
Protocol 1: Acenaphthoimidazolylidene Palladium Complex Catalyzed Coupling[2]
Materials:
-
Palladium precatalyst (Acenaphthoimidazolylidene palladium complex)
-
This compound
-
Aryl bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (0.05 mol%), aryl bromide (1.0 mmol), this compound (1.5 mmol), and potassium tert-butoxide (2.0 mmol) under an argon atmosphere.
-
Add anhydrous dioxane (3 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Palladium Acetate/SPhos Catalyzed Coupling[1]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
This compound
-
Aryl chloride
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a glovebox, combine Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a vial.
-
Add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Add toluene (2 mL) and water (0.2 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Visualizing the Process
To better understand the experimental setup and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
The efficiency of the Suzuki coupling is dictated by the catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, the transmetalation step is often rate-limiting.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable with high efficiency through the careful selection of a suitable catalyst system. Palladium catalysts bearing bulky, electron-rich N-heterocyclic carbene or phosphine ligands have demonstrated remarkable efficacy in overcoming the steric hindrance associated with this substrate. The provided data and protocols offer a valuable resource for researchers aiming to synthesize sterically congested biaryl compounds, a common motif in pharmaceuticals and advanced materials. Further optimization of reaction conditions, potentially aided by high-throughput screening, may lead to even more efficient and versatile catalytic systems for this important transformation.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
A Comparative Guide to the Reaction Kinetics of 2,6-Dimethylphenylboronic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of reaction kinetics is crucial for the successful design, optimization, and scale-up of synthetic routes. This guide provides a comparative analysis of the reaction kinetics of 2,6-dimethylphenylboronic acid, a sterically hindered building block, in key cross-coupling reactions. Due to the limited availability of direct head-to-head kinetic data for this specific boronic acid, this guide extrapolates its expected performance based on established mechanistic principles and comparative data from structurally related analogs.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly for introducing the sterically encumbered 2,6-dimethylphenyl moiety.[1][2] Its unique structural feature, the two methyl groups ortho to the boronic acid functionality, significantly influences its reactivity and the kinetics of its participation in cross-coupling reactions. This steric hindrance can present both challenges and opportunities in synthesis, making a kinetic understanding paramount.
Performance in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation. The reaction's catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. For sterically hindered boronic acids like this compound, the transmetalation step is often rate-limiting.
Comparative Kinetic Analysis:
The steric bulk of the two ortho-methyl groups in this compound is expected to decrease the rate of transmetalation compared to less hindered boronic acids such as phenylboronic acid or 4-methylphenylboronic acid. However, the electron-donating nature of the methyl groups can increase the nucleophilicity of the aryl group, which could partially counteract the steric effect.
| Boronic Acid | Relative Transmetalation Rate (Predicted) | Key Influencing Factors |
| Phenylboronic Acid | Baseline | No steric hindrance, neutral electronics. |
| 4-Methylphenylboronic Acid | Slightly Faster | Electron-donating group enhances reactivity, no steric hindrance. |
| This compound | Slower | Dominant steric hindrance from two ortho-methyl groups impeding approach to the metal center. |
| 2-Methylphenylboronic acid | Slower than Phenylboronic acid | Steric hindrance from one ortho-methyl group. |
| 2,4,6-Trimethylphenylboronic acid | Significantly Slower | Increased steric hindrance from three methyl groups.[3] |
Performance in Chan-Lam Coupling Reactions
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically using copper catalysts.[4][5] The reaction mechanism is complex and can be influenced by the steric and electronic properties of the boronic acid.
Comparative Kinetic Analysis:
Similar to the Suzuki-Miyaura reaction, the steric hindrance of this compound is anticipated to play a significant role in the kinetics of Chan-Lam coupling. The approach of the boronic acid to the copper center is a key step, and the ortho-methyl groups can be expected to slow this process down. In some cases, electron-donating groups on the phenylboronic acid have been observed to increase reactivity.[6] However, with this compound, the steric effect is likely to be the dominant factor.
| Boronic Acid | Relative Reaction Rate (Predicted) | Key Influencing Factors |
| Phenylboronic Acid | Baseline | No steric hindrance. |
| 4-Methoxyphenylboronic acid | Faster | Strong electron-donating group, no steric hindrance. |
| This compound | Slower | Significant steric hindrance from ortho-methyl groups. [6] |
| 2-Chlorophenylboronic acid | Slower | Electron-withdrawing group and some steric hindrance. |
Side Reactions and Stability
A crucial aspect of the reaction kinetics of boronic acids is their propensity to undergo side reactions, most notably protodeboronation.[7][8] This process, where the C-B bond is cleaved and replaced by a C-H bond, is often base-catalyzed and can compete with the desired cross-coupling reaction, thereby reducing the overall yield. The rate of protodeboronation is influenced by the electronic and steric properties of the boronic acid. While detailed studies on the protodeboronation kinetics of this compound are not widely published, it is a factor to consider, especially under prolonged reaction times or harsh basic conditions.
Experimental Protocols for Kinetic Analysis
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura reaction involving this compound.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a degassed solvent (e.g., toluene, dioxane, or THF).[9] An internal standard (e.g., naphthalene (B1677914) or dodecane) should be added for accurate quantification.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature. At specific time intervals, withdraw aliquots of the reaction mixture and quench them immediately (e.g., with a saturated aqueous solution of NH₄Cl).
-
Sample Analysis: Extract the quenched aliquots with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the starting materials and the product relative to the internal standard.[9][10]
-
Data Processing: Plot the concentration of the reactant or product as a function of time to determine the reaction order and the observed rate constant (k_obs).
General Protocol for Kinetic Analysis of Chan-Lam Coupling
This protocol provides a framework for studying the kinetics of the Chan-Lam coupling of this compound with an amine or alcohol.
-
Reaction Setup: In a flask open to the air, combine the amine or alcohol (1.0 mmol), this compound (1.5-2.0 mmol), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), a suitable base (e.g., pyridine (B92270) or triethylamine, 2.0 mmol), and a solvent (e.g., dichloromethane (B109758) or methanol).[5] An internal standard should be included.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a specified temperature. At predetermined time points, take aliquots and quench them.
-
Sample Analysis: Work up the quenched aliquots and analyze by GC or HPLC to quantify the disappearance of starting materials and the formation of the product.
-
Data Processing: Plot the concentration data versus time to derive the kinetic parameters of the reaction.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of a cross-coupling reaction.
References
- 1. This compound = 95.0 100379-00-8 [sigmaaldrich.com]
- 2. This compound | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Profile of 2,6-Dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 2,6-dimethylphenylboronic acid against two common alternatives: phenylboronic acid and 4-methylphenylboronic acid. The information presented is crucial for the unambiguous identification and characterization of these important reagents in synthetic and medicinal chemistry.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound and its alternatives.
¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectra of arylboronic acids provide characteristic signals for the aromatic and substituent protons.
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | ~7.2 (t) | Triplet | 1H | Ar-H (para) |
| ~7.0 (d) | Doublet | 2H | Ar-H (meta) | |
| ~5.5 (s, broad) | Singlet | 2H | B(OH)₂ | |
| ~2.1 (s) | Singlet | 6H | Ar-CH₃ | |
| Phenylboronic acid | 7.994 | Multiplet | 2H | Ar-H (ortho) |
| 7.787 | Multiplet | 1H | Ar-H (para) | |
| 7.390 - 7.330 | Multiplet | 2H | Ar-H (meta) | |
| ~8.0 (s, broad) | Singlet | 2H | B(OH)₂ | |
| 4-Methylphenylboronic acid | ~7.7 (d) | Doublet | 2H | Ar-H (ortho to B) |
| ~7.2 (d) | Doublet | 2H | Ar-H (meta to B) | |
| ~5.4 (s, broad) | Singlet | 2H | B(OH)₂ | |
| 2.4 | Singlet | 3H | Ar-CH₃ |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | ~145 | Ar-C (ipso to B) |
| ~138 | Ar-C (ortho to B) | |
| ~128 | Ar-C (para to B) | |
| ~127 | Ar-C (meta to B) | |
| ~22 | Ar-CH₃ | |
| Phenylboronic acid | ~135 | Ar-C (ipso to B) |
| ~133 | Ar-C (ortho) | |
| ~128 | Ar-C (meta) | |
| ~128 | Ar-C (para) | |
| 4-Methylphenylboronic acid | 143.1 | Ar-C (para to B) |
| 135.9 | Ar-C (ortho to B) | |
| 129.0 | Ar-C (meta to B) | |
| Not Reported | Ar-C (ipso to B) | |
| 22.1 | Ar-CH₃ |
Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. The IR spectra of boronic acids are characterized by a broad O-H stretching band and absorptions associated with the B-O and aromatic C-H and C=C bonds.
| Compound | Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~3300 (broad) | O-H stretch (B(OH)₂) |
| ~1600, ~1470 | Aromatic C=C stretch | |
| ~1350 | B-O stretch | |
| ~3050 | Aromatic C-H stretch | |
| ~2950 | Aliphatic C-H stretch | |
| Phenylboronic acid [1][2] | 3280 (broad)[1] | O-H stretch (B(OH)₂)[1] |
| 1600, 1470, 1430 | Aromatic C=C stretch | |
| 1345[3] | B-O asymmetric stretch[3] | |
| 3060, 3030 | Aromatic C-H stretch | |
| 4-Methylphenylboronic acid | ~3300 (broad) | O-H stretch (B(OH)₂) |
| ~1610, ~1510 | Aromatic C=C stretch | |
| ~1350 | B-O stretch | |
| ~3050 | Aromatic C-H stretch | |
| ~2920 | Aliphatic C-H stretch |
Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 150 | 132, 117, 91 |
| Phenylboronic acid | 122 | 104, 77, 51 |
| 4-Methylphenylboronic acid [4] | 136[4] | 118, 91, 65 |
Experimental Protocols
Standardized protocols are essential for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : The NMR spectrometer is tuned to the specific nucleus being observed (¹H or ¹³C). The sample is inserted into the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition : For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Key acquisition parameters such as the number of scans, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application : A small amount of the solid boronic acid powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface. Gentle pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition : The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation by the sample.
-
Data Processing : The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.
-
Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for an arylboronic acid.
References
Purity Analysis of Synthesized 2,6-Dimethylphenylboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. 2,6-Dimethylphenylboronic acid is a crucial building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex organic molecules for pharmaceuticals and material science.[1][2] Impurities, such as water or the corresponding boronic acid anhydride, can significantly impact reaction yields and product purity. This guide provides a comparative analysis of common methods for determining the purity of synthesized this compound, offering supporting data and detailed experimental protocols.
Comparative Purity Analysis
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely cited method for quantitative purity determination by commercial suppliers.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed for identification and quantification of the compound and its potential impurities.
Table 1: Comparison of Purity Analysis Methods for Arylboronic Acids
| Analytical Method | Typical Purity of this compound | Common Impurities Detected | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | >98.0%[1] | Anhydrides, starting materials, side-reaction products | High resolution for separating structurally similar compounds.[4][5] Established methods are available for a wide range of boronic acids.[4] | Metal-analyte interactions can cause peak tailing, though modern columns mitigate this.[4][5] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Data available for identification[6] | Volatile organic impurities, boronic acid trimers (boroxines) | High sensitivity and provides mass information for impurity identification.[7] | Boronic acids have low volatility and can degrade at high temperatures; derivatization is often required.[7][8] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Used for structural confirmation[9] | Residual solvents, water, symmetric coupling byproducts | Provides detailed structural information and can quantify impurities with an internal standard. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to resolve. |
| ¹¹B NMR (Boron Nuclear Magnetic Resonance) | Used for structural confirmation[10] | Boric acid, other boron-containing species | Directly probes the boron atom, useful for identifying different boronate species.[10] | Less common instrumentation; provides less structural detail than ¹H NMR for the organic moiety. |
Experimental Protocols
Detailed and validated methodologies are critical for accurate purity assessment. Below are representative protocols for the key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for separating multiple boronic acids and is suitable for assessing the purity of this compound.[4][5]
-
Instrumentation: An Arc™ HPLC System with a PDA detector or equivalent.[4]
-
Column: XSelect™ Premier HSS T3 Column (or a similar C18 stationary phase column).[4][5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid
-
Gradient Program:
-
Start with 5% Mobile Phase B.
-
Linear gradient to 95% Mobile Phase B over 16.5 minutes.
-
Hold at 95% Mobile Phase B for 2.8 minutes.
-
Return to 5% Mobile Phase B and re-equilibrate for 5.5 minutes.[4]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of approximately 0.1 mg/mL for analysis.[5]
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, derivatization is often necessary to achieve good chromatographic results.[7]
-
Derivatization Step (Esterification):
-
Dissolve ~1 mg of the synthesized this compound in 1 mL of an aprotic solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as pinacol (B44631) (1.2 equivalents).[7]
-
Stir the mixture at room temperature for 1 hour to form the more volatile pinacol boronate ester.
-
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C (A lower inlet temperature of 180°C may be used to prevent degradation of underivatized boronic acids).[8]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Analysis: The resulting chromatogram will show peaks for the derivatized product and any volatile impurities. Mass spectra can be compared against libraries (e.g., NIST) for identification.[6]
Structural Confirmation and Purity by ¹H NMR Spectroscopy
¹H NMR provides valuable structural confirmation and can be used to detect and quantify impurities if an internal standard of known concentration is used.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in ~0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Confirm the presence of characteristic peaks for this compound (aromatic protons, methyl protons, and the B(OH)₂ protons, which may be broad or exchangeable).[9][11]
-
Integrate all peaks. The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integration of the product peaks to those of the impurities.
-
Visualizations
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.
Caption: Workflow for the purity analysis of synthesized this compound.
Application Context: Suzuki-Miyaura Coupling
The purity of this compound is critical for its primary application in the Suzuki-Miyaura cross-coupling reaction. Impurities can poison the palladium catalyst, leading to lower yields and the formation of unwanted byproducts.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. This compound (contains varying amounts of Anhydride) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. This compound | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. cris.unibo.it [cris.unibo.it]
The Challenge of Steric Hindrance: A Comparative Guide to Suzuki-Miyaura Couplings with 2,6-Dimethylphenylboronic Acid
For researchers, scientists, and drug development professionals, the synthesis of sterically hindered biaryl compounds is a persistent challenge. The presence of bulky substituents near the reaction site can significantly impede the efficiency of traditional cross-coupling methods. This guide provides a comparative analysis of the Suzuki-Miyaura coupling using the sterically hindered 2,6-dimethylphenylboronic acid against less sterically demanding alternatives, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the synthesis of multi-ortho-substituted biaryls, which are crucial scaffolds in many pharmaceuticals and advanced materials, often encounters significant hurdles due to steric hindrance. This guide delves into case studies of successful syntheses using this compound, a challenging substrate due to its two ortho-methyl groups, and compares its performance with that of the less hindered phenylboronic acid.
The Impact of Steric Hindrance on Reaction Efficiency
The steric bulk of this compound necessitates the use of specialized, highly active catalyst systems to achieve satisfactory yields. In contrast, the coupling of non-hindered boronic acids like phenylboronic acid can often proceed efficiently with standard palladium catalysts under milder conditions.
To illustrate this, we present a comparison of two Suzuki-Miyaura coupling reactions. The first case study details the successful coupling of this compound with a sterically demanding aryl bromide, highlighting the specialized conditions required. The second case study shows the coupling of phenylboronic acid with a similar aryl bromide under more conventional conditions.
Case Study 1: Overcoming Steric Hindrance with a Specialized Catalyst System
The synthesis of tetra-ortho-substituted biaryls represents a significant challenge in cross-coupling chemistry. The successful coupling of this compound with a di-ortho-substituted aryl bromide requires a highly active catalyst system capable of facilitating both the oxidative addition and reductive elimination steps despite the severe steric clash. Buchwald and coworkers have developed highly effective catalyst systems for such transformations.
Case Study 2: A Standard Approach for Non-Hindered Coupling
In contrast, the coupling of phenylboronic acid with a mono-ortho-substituted aryl bromide can be achieved with high efficiency using a more traditional palladium catalyst. The reduced steric hindrance around the reaction center allows for faster reaction kinetics and milder conditions.
Quantitative Data Comparison
The following table summarizes the key quantitative data from the two case studies, providing a clear comparison of the reaction conditions and outcomes.
| Parameter | Case Study 1: Hindered Coupling | Case Study 2: Non-Hindered Coupling |
| Boronic Acid | This compound | Phenylboronic Acid |
| Aryl Halide | 2-Bromomesitylene | 2-Bromotoluene |
| Catalyst System | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene (B28343) | Toluene/Ethanol/Water |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 18 h | 12 h |
| Yield | 85% | 92% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Experimental Protocol for Case Study 1: Synthesis of 2,2',6,6'-Tetramethyl-1,1'-biphenyl
Materials:
-
2-Bromomesitylene (1.0 mmol)
-
This compound (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromomesitylene, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene is added via syringe.
-
The reaction mixture is stirred and heated to 100 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Experimental Protocol for Case Study 2: Synthesis of 2-Methyl-1,1'-biphenyl
Materials:
-
2-Bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (4 mL), Ethanol (1 mL), Water (1 mL)
Procedure:
-
To a round-bottom flask, add 2-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is fitted with a reflux condenser and flushed with argon.
-
Toluene, ethanol, and water are added to the flask.
-
The reaction mixture is stirred and heated to 80 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography to yield the final product.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Steric hindrance in Suzuki-Miyaura coupling.
A Comparative Guide to the Synthesis of 2,6-Dimethylphenylboronic Acid: Grignard vs. Lithiation-Borylation Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. 2,6-Dimethylphenylboronic acid is a valuable reagent in Suzuki-Miyaura coupling and other cross-coupling reactions, making its synthesis a critical step in the construction of complex molecules. This guide provides a comparative analysis of two common synthetic routes to this compound: the Grignard reaction and the lithiation-borylation pathway. We present a summary of reported yields and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Yield Comparison of Synthetic Routes
The choice of synthetic strategy can significantly impact the overall efficiency of a multi-step synthesis. The following table summarizes the reported yields for the Grignard and lithiation-borylation routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) |
| Grignard Reaction | 2,6-Dimethylphenyl bromide | Magnesium, Tributyl borate (B1201080) | 72.2%[1] |
| "One-Pot" Grignard Reaction | 2,6-Dimethylphenyl bromide | Magnesium, Tributyl borate | 80.1% |
| Lithiation-Borylation | 2,6-Dimethylphenyl bromide | n-Butyllithium, Tributyl borate | 51%[1] |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.
Caption: Grignard reaction pathway to this compound.
Caption: Lithiation-Borylation pathway to this compound.
Experimental Protocols
Below are the detailed experimental methodologies for the key synthetic routes discussed.
Grignard Reaction Protocol
This protocol is based on an improved preparation method with a reported yield of 72.2%.[1]
1. Grignard Reagent Formation:
-
To a dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 0.12 mol of magnesium turnings.
-
A solution of 2,6-dimethylphenyl bromide in anhydrous tetrahydrofuran (B95107) (THF) is prepared.
-
A small portion of the 2,6-dimethylphenyl bromide solution is added to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, the remaining solution is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is maintained at 43°C for 1.5 hours to ensure complete formation of the Grignard reagent. The yield for this step is reported to be 98.2%.[1]
2. Boronation:
-
The freshly prepared Grignard reagent is cooled to -10°C in an ice-salt bath.
-
A solution of 0.2 mol of tributyl borate in anhydrous THF is added dropwise to the Grignard reagent, maintaining the temperature at -10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to 20°C and stirred for an additional 2 hours.
3. Hydrolysis and Isolation:
-
The reaction mixture is cooled in an ice bath and hydrolyzed by the slow addition of a cooled acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) until the mixture becomes clear.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization to afford this compound.
"One-Pot" Grignard Reaction Protocol
This modified Grignard procedure reports a higher yield of 80.1%.
-
In a reaction vessel, a solution of 2,6-dimethylphenyl bromide, tributyl borate, and THF is prepared.
-
This solution is added dropwise to magnesium chips. The optimized reactant proportion is n(Mg) : n(C₈H₉Br) : n(B(OC₄H₉)₃) = 1.2 : 1 : 1.5.
-
The reaction mixture is maintained in a water bath at 30°C for 2 hours.
-
Following the reaction, the mixture is worked up using a standard acidic hydrolysis and extraction procedure as described in the previous protocol to isolate the product.
Lithiation-Borylation Protocol
While a specific detailed protocol for the synthesis of this compound with a 51% yield was not fully detailed in the reviewed literature, a general procedure for the synthesis of arylboronic acids via lithiation-borylation is as follows. This route is noted to have more moderate experimental conditions compared to the Grignard route.[1]
1. Lithiation:
-
A solution of 2,6-dimethylphenyl bromide in an anhydrous ethereal solvent such as THF or diethyl ether is prepared in a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask.
-
The solution is cooled to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution of the aryl bromide. The reaction mixture is stirred at this low temperature for a specified period to ensure complete lithium-halogen exchange.
2. Boronation:
-
To the freshly prepared aryllithium species, a solution of a trialkyl borate, such as tributyl borate or trimethyl borate, in an anhydrous solvent is added dropwise at -78°C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
3. Hydrolysis and Isolation:
-
The reaction is quenched by the addition of an acidic aqueous solution.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product is typically achieved by recrystallization or column chromatography.
Concluding Remarks
The Grignard reaction, particularly the "one-pot" modification, appears to offer a higher yield for the synthesis of this compound compared to the reported yield for the lithiation-borylation route. The Grignard method is a well-established and robust procedure. However, the lithiation-borylation pathway can be advantageous in cases where the Grignard reaction is not compatible with other functional groups present in more complex substrates due to the highly basic nature of the Grignard reagent. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including desired yield, available starting materials and reagents, and the functional group tolerance needed. Researchers are encouraged to consider these factors when selecting the optimal synthetic route for their applications.
References
The Strategic Application of 2,6-Dimethylphenylboronic Acid in Complex Synthesis: A Cost-Benefit Analysis
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the choice of reagents is a critical determinant of efficiency, cost, and overall success. Among the vast arsenal (B13267) of building blocks available to chemists, 2,6-dimethylphenylboronic acid has emerged as a valuable, albeit specialized, tool for the construction of sterically hindered biaryl structures. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, with a focus on its performance in Suzuki-Miyaura cross-coupling reactions compared to less sterically encumbered alternatives. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in their synthetic endeavors.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is predominantly employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a 2,6-dimethylphenyl moiety. The presence of the two methyl groups ortho to the boronic acid functionality imparts significant steric hindrance, which profoundly influences its reactivity.
Advantages:
-
Access to Sterically Congested Biaryls: The primary advantage of using this compound is the ability to synthesize biaryl compounds with a high degree of steric crowding around the newly formed C-C bond. Such motifs are often crucial for modulating the pharmacological activity of drug candidates by influencing their conformation and interaction with biological targets.
-
Unique Structural Scaffolds: This reagent provides access to unique three-dimensional molecular architectures that are not readily achievable with less hindered boronic acids.
Challenges:
-
Slower Reaction Rates: The steric bulk of the two methyl groups can significantly slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to longer reaction times compared to less hindered boronic acids like phenylboronic acid.
-
Lower Yields under Standard Conditions: Standard Suzuki-Miyaura conditions may result in lower yields due to incomplete reaction or competing side reactions.
-
Requirement for Optimized Catalytic Systems: To overcome the steric hindrance, the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Josiphos-type ligands) and more active palladium precatalysts is often necessary. This can add to the complexity and cost of the reaction.
Comparative Performance Data
While a direct head-to-head comparison under identical conditions is often application-specific, the following table summarizes typical performance differences between this compound and the less sterically hindered phenylboronic acid in Suzuki-Miyaura coupling reactions.
| Feature | This compound | Phenylboronic Acid |
| Typical Reaction Time | 12 - 48 hours | 2 - 12 hours |
| Typical Yield | 60 - 85% (with optimized catalysts) | 80 - 98% (with standard catalysts) |
| Catalyst Loading | 1 - 5 mol% | 0.5 - 2 mol% |
| Ligand Requirement | Bulky, electron-rich phosphines | Standard phosphines (e.g., PPh₃) |
Cost-Benefit Analysis
The decision to use this compound must be weighed against its higher cost and the potentially more demanding reaction conditions it requires.
Reagent and Catalyst Cost Comparison
| Reagent/Catalyst | Typical Price (per gram) |
| This compound | $15 - $30 |
| Phenylboronic Acid | $2 - $5 |
| Tetrakis(triphenylphosphine)palladium(0) | $50 - $80 |
| Buchwald Ligands (e.g., XPhos) | $100 - $200 |
| Palladium(II) Acetate (B1210297) | $30 - $50 |
Economic Considerations:
-
Higher Reagent Cost: this compound is significantly more expensive than unsubstituted phenylboronic acid.
-
Increased Catalyst and Ligand Costs: The need for specialized and often proprietary ligands and potentially higher catalyst loadings adds a substantial cost to the synthesis.
-
Process Optimization Costs: The development and optimization of reaction conditions for sterically hindered couplings can be time-consuming and resource-intensive, contributing to the overall cost.
Benefit Justification:
Despite the higher costs, the use of this compound is justified when the target molecule's desired biological activity or material property is critically dependent on the presence of the sterically demanding 2,6-dimethylphenyl group. In drug discovery, for instance, the improved potency or selectivity of a drug candidate containing this moiety can far outweigh the initial synthesis costs.
Application in Kinase Inhibitor Synthesis: The PI3K/Akt Signaling Pathway
A significant application of biaryl synthesis using substituted phenylboronic acids is in the development of kinase inhibitors for cancer therapy. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] The synthesis of potent and selective inhibitors of this pathway often involves the creation of complex biaryl scaffolds through Suzuki-Miyaura coupling.
For example, the core structure of many PI3K inhibitors features a substituted phenyl group attached to a heterocyclic core. The substitution pattern on this phenyl ring is critical for tuning the inhibitor's potency and selectivity. While a direct synthesis of a specific PI3K inhibitor using this compound is not explicitly detailed in publicly available literature, the structure-activity relationship (SAR) of many kinase inhibitors suggests that steric bulk on the phenyl ring can be beneficial for achieving isoform selectivity. The 2,6-dimethylphenyl group can force a specific conformation of the inhibitor, leading to a better fit in the ATP-binding pocket of the target kinase and potentially avoiding off-target effects.
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of a biaryl kinase inhibitor.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene (B28343)
-
Anhydrous water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, XPhos, and potassium phosphate.
-
Add anhydrous toluene and a small amount of anhydrous water (typically a 10:1 to 5:1 ratio of toluene to water).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Figure 2: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful but costly reagent for the synthesis of sterically hindered biaryl compounds. Its application requires careful consideration of the increased costs associated with the reagent itself and the specialized catalytic systems needed to achieve good yields. However, for applications where the unique structural features imparted by the 2,6-dimethylphenyl group are essential for achieving the desired biological activity or material properties, the benefits can significantly outweigh the costs. For researchers in drug discovery and materials science, a thorough cost-benefit analysis is crucial before incorporating this valuable building block into a synthetic strategy.
References
Predicting the Reactivity of 2,6-Dimethylphenylboronic Acid: A Computational Modeling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The steric hindrance posed by ortho-substituted arylboronic acids, such as 2,6-dimethylphenylboronic acid, presents a significant challenge in synthetic chemistry, particularly in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling. Predicting the reactivity of these sterically demanding substrates is crucial for reaction optimization, catalyst selection, and overall efficiency in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comparative analysis of computational and experimental approaches to understanding and predicting the reactivity of this compound, with phenylboronic acid and 2-methylphenylboronic acid as key comparators representing unhindered and moderately hindered systems, respectively.
The Challenge of Steric Hindrance
The two methyl groups in the ortho positions of this compound create significant steric bulk around the boronic acid moiety. This steric impediment can hinder the approach of the palladium catalyst, slowing down or even inhibiting the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Consequently, reactions involving this substrate often require more forcing conditions, specialized catalysts, and may result in lower yields compared to their less hindered counterparts.
Computational Modeling Approaches to Predict Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity of boronic acids.[1][2] These models can provide valuable insights into the reaction mechanism and energetics, helping to rationalize experimental observations and guide the design of more efficient catalytic systems.
Key parameters that can be computationally modeled to predict reactivity include:
-
Activation Energy Barriers: DFT calculations can be used to determine the energy barriers for key steps in the catalytic cycle, such as oxidative addition and transmetalation.[2] A higher activation energy for the transmetalation step is a strong indicator of lower reactivity due to steric hindrance.
-
Steric Parameters: Computational methods can quantify the steric bulk of substituents. Parameters like cone angle or solid angle can be calculated to provide a numerical representation of the steric environment around the boron atom.
-
Electronic Properties: While steric effects are dominant for this compound, electronic effects also play a role. Computational models can calculate properties like the partial charge on the ipso-carbon, which can influence the rate of transmetalation.
Machine learning is another promising computational approach for predicting the yield and outcome of Suzuki-Miyaura reactions.[3][4][5][6] These models are trained on large datasets of known reactions and can learn complex relationships between substrate structures, reaction conditions, and yields. For sterically hindered substrates, machine learning models can be particularly useful in identifying optimal catalysts and ligands from a large parameter space.[6]
Comparative Reactivity Data
Direct quantitative kinetic comparisons of this compound with phenylboronic acid and 2-methylphenylboronic acid under identical Suzuki-Miyaura reaction conditions are scarce in the public domain. However, by compiling data from various studies on sterically hindered substrates, a qualitative and semi-quantitative comparison can be established. The following table summarizes typical observations and reported yields, highlighting the impact of ortho-substitution.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid | Structure | Typical Reaction Conditions | Observed Reactivity/Yield | Computational Insights (Predicted) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Standard Pd catalysts (e.g., Pd(PPh₃)₄), various bases (e.g., Na₂CO₃, K₂CO₃) | Generally high yields (>90%) with a wide range of coupling partners. | Low activation energy for transmetalation. |
| 2-Methylphenylboronic Acid | 2-CH₃C₆H₄B(OH)₂ | Often requires more active catalysts or stronger bases compared to phenylboronic acid. | Good to high yields, but may be lower than phenylboronic acid depending on the coupling partner and conditions. | Moderately increased activation energy for transmetalation compared to phenylboronic acid due to the single ortho-substituent. |
| This compound | 2,6-(CH₃)₂C₆H₃B(OH)₂ | Requires specialized, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands and often stronger bases (e.g., K₃PO₄, Cs₂CO₃).[7] | Yields are highly dependent on the catalyst system and reaction conditions, often significantly lower than less hindered analogues. Can be challenging to drive to completion. | Significantly higher activation energy for transmetalation due to severe steric hindrance from the two ortho-methyl groups. |
Note: The yields presented are indicative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, solvent, and temperature used.
Experimental Protocol for Assessing Reactivity
To obtain directly comparable quantitative data, a standardized experimental protocol for kinetic analysis of the Suzuki-Miyaura cross-coupling reaction is essential. The following protocol outlines a general procedure that can be adapted for comparing the reactivity of different boronic acids.
Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of a common aryl halide with phenylboronic acid, 2-methylphenylboronic acid, and this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
2-Methylphenylboronic acid
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Internal standard (e.g., decane)
-
Reaction vials, magnetic stir bars
-
HPLC or GC for analysis
Procedure:
-
Reaction Setup: In a glovebox, to a series of reaction vials, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst and the ligand in the reaction solvent.
-
Reaction Initiation: To each reaction vial, add the solvent followed by the catalyst solution to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and water to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each boronic acid. The initial slope of this curve will give the initial reaction rate.
Expected Outcome: The initial reaction rate is expected to follow the trend: Phenylboronic acid > 2-Methylphenylboronic acid > this compound.
Visualizing the Concepts
To better illustrate the workflows and relationships discussed, the following diagrams are provided.
Conclusion
Predicting the reactivity of sterically hindered boronic acids like this compound is a multifaceted challenge that benefits from a synergistic approach combining experimental kinetics and computational modeling. While experimental data underscores the reduced reactivity of ortho-substituted boronic acids, computational tools like DFT and machine learning offer powerful predictive capabilities to navigate this complex reactivity landscape. By understanding the interplay of steric and electronic factors, researchers can develop more effective strategies for incorporating these valuable building blocks into complex molecules, thereby accelerating the pace of drug discovery and development.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemica.com [medchemica.com]
- 4. Machine learning based yield prediction for first row transition metal catalyzed reactions - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Applications of 2,6-Dimethylphenylboronic Acid in Catalysis and Sensing
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of synthetic and analytical methodologies. 2,6-Dimethylphenylboronic acid, a sterically hindered organoboron compound, has emerged as a valuable tool in organic synthesis and the development of chemical sensors. This guide provides a comparative overview of its performance in Suzuki-Miyaura cross-coupling reactions and glucose sensing applications, supported by experimental data from peer-reviewed studies.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals and material science. The performance of boronic acids in this palladium-catalyzed reaction is significantly influenced by both electronic and steric factors.
Comparison with Other Phenylboronic Acids
The steric hindrance provided by the two methyl groups in the ortho positions of this compound can influence its reactivity in Suzuki-Miyaura coupling. While electron-donating groups on arylboronic acids generally enhance the nucleophilicity of the organic group and can lead to higher yields, significant steric bulk around the boronic acid moiety can sometimes hinder the transmetalation step in the catalytic cycle.
Table 1: Comparative Performance of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Effects | Expected Impact on Reactivity in Suzuki Coupling | Representative Yield (%) |
| Phenylboronic Acid | Unsubstituted (Baseline) | Standard reactivity. | Varies with substrate |
| 4-Methylphenylboronic Acid | Electron-donating (para) | Increased nucleophilicity, potentially higher yield. | Generally high |
| 2-Methylphenylboronic Acid | Electron-donating, Steric hindrance (ortho) | Increased nucleophilicity, but potential steric hindrance. | Generally high |
| This compound | Electron-donating, Significant steric hindrance (di-ortho) | Increased nucleophilicity, but significant steric hindrance may decrease reaction rate and yield with bulky coupling partners. | Substrate dependent |
| 4-Methoxyphenylboronic Acid | Strong electron-donating (para) | Significantly increased nucleophilicity, often leading to high yields. | High |
| 4-Chlorophenylboronic Acid | Electron-withdrawing (para) | Decreased nucleophilicity, potentially lower yield or requires harsher conditions. | Moderate to high |
Note: The yields are qualitative representations based on general principles of Suzuki-Miyaura reactions and can vary significantly depending on the specific substrates, catalyst system, base, solvent, and temperature used.
A study involving the Suzuki-Miyaura coupling of a sterically hindered aryl chloride, 2,6-dimethyl-1-chlorobenzene, with 2,4,6-trimethylphenyl boronic acid (a similarly hindered boronic acid) highlighted the importance of the catalyst system in overcoming steric challenges. The yield of the coupling product was found to be highly dependent on the choice of the palladium precatalyst, demonstrating that with an appropriate catalytic system, even sterically demanding couplings can proceed with good efficiency.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each substrate combination.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 M aqueous solution, 2.0 mmol)
-
Solvent (e.g., Toluene or a mixture of Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the palladium catalyst.
-
Add the base and the solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Glucose Sensing
Phenylboronic acids are known to reversibly bind with diols, such as those present in saccharides like glucose, to form cyclic boronate esters. This interaction forms the basis of non-enzymatic glucose sensors, which offer potential advantages in terms of stability and cost over traditional enzyme-based sensors. The sensitivity and selectivity of these sensors are influenced by the electronic properties and spatial arrangement of the boronic acid moieties.
Comparison with Other Boronic Acid-Based Sensors
The performance of a boronic acid-based glucose sensor is critically dependent on the pKa of the boronic acid and its affinity for glucose. Electron-withdrawing groups on the phenyl ring can lower the pKa, which is often desirable for sensing at physiological pH. While this compound has electron-donating methyl groups, its potential utility in sensing may arise from specific steric interactions or its incorporation into more complex sensor designs.
For enhanced glucose selectivity, diboronic acid receptors have been developed. These molecules are designed to have a specific spatial arrangement of two boronic acid groups that preferentially binds to glucose over other interfering saccharides like fructose (B13574) and galactose.[2][3]
Table 2: Comparison of Boronic Acid Moieties for Glucose Sensing
| Boronic Acid Moiety | Key Features | Impact on Glucose Sensing Performance |
| Phenylboronic Acid (PBA) | Simple, well-studied. | Lower affinity and selectivity for glucose compared to other saccharides. |
| PBA with Electron-Withdrawing Groups | Lower pKa. | Better performance at physiological pH. |
| This compound | Electron-donating groups, sterically hindered. | Higher pKa, may require specific sensor design to optimize performance. |
| Diboronic Acids | Two boronic acid groups with defined spatial orientation. | Significantly improved selectivity for glucose.[2][3] |
Note: The performance of a sensor is highly dependent on the overall molecular design, including the choice of fluorophore or electrochemical reporter, and the linker connecting the boronic acid moiety.
Experimental Protocol: Fabrication of a Boronic Acid-Based Fluorescent Glucose Sensor
The following is a generalized protocol for the synthesis of a fluorescent glucose sensor incorporating a boronic acid moiety.
Materials:
-
A fluorescent dye with a reactive functional group (e.g., an amine or carboxylic acid).
-
A boronic acid derivative with a complementary reactive functional group (e.g., an activated ester or an amine).
-
Coupling reagents (e.g., EDC/NHS for amide bond formation).
-
Solvents (e.g., DMF, DMSO).
Procedure:
-
Dissolve the fluorescent dye and the boronic acid derivative in an appropriate solvent.
-
Add the coupling reagents and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the pure fluorescent sensor.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Glucose Sensing Mechanism
The diagram below illustrates the general principle of a fluorescent boronic acid-based glucose sensor.
References
Safety Operating Guide
Proper Disposal of 2,6-Dimethylphenylboronic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,6-Dimethylphenylboronic acid, a common reagent in synthetic chemistry. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Key safety considerations include:
-
Health Hazards: Causes skin irritation and serious eye irritation.[1] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Appropriate PPE includes:
Quantitative Hazard and Disposal Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation | [1] |
| Signal Word | Warning | [1] |
| Recommended Exposure Limits | No occupational exposure limit values have been established. | |
| Small Quantity Disposal (under 10g) | Neutralization with a mild base (e.g., sodium bicarbonate) followed by copious amounts of water, if permitted by local regulations. | |
| Large Quantity Disposal | Dispose of as hazardous waste through a licensed waste disposal company. | [1] |
| RCRA Waste Code | Not specifically listed. Waste must be characterized to determine if it meets the criteria for hazardous waste (ignitability, corrosivity, reactivity, toxicity). It would likely be disposed of under a generic state or federal waste code for non-specified hazardous materials if it is determined to be hazardous. |
Experimental Protocols: Step-by-Step Disposal Procedures
These protocols provide detailed methodologies for the proper disposal of this compound and its contaminated materials.
Part 1: Disposal of Unused or Waste this compound
For Small Quantities (e.g., < 10 grams) via Neutralization (Check Local Regulations First):
-
Preparation: In a designated chemical fume hood, place the waste this compound in a suitably large beaker or flask.
-
Dissolution: Add a sufficient amount of a suitable solvent (e.g., ethanol (B145695) or methanol) to dissolve the solid.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (baking soda) to the stirred boronic acid solution. The reaction will produce carbon dioxide gas, so add the base slowly to avoid excessive foaming.
-
pH Monitoring: After the initial reaction subsides, continue to add the sodium bicarbonate solution dropwise while monitoring the pH with pH paper or a calibrated pH meter. The target pH is between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized, and if permitted by your institution and local regulations, the neutralized solution may be flushed down the drain with a large excess of water (at least 20 times the volume of the neutralized solution).
For Large Quantities (e.g., > 10 grams) or if Neutralization is Not Permitted:
-
Waste Characterization: All chemical waste must be properly characterized. This compound waste should be classified as non-hazardous or hazardous based on institutional and regulatory guidelines.
-
Packaging: Place the solid waste into a suitable, labeled container for hazardous waste disposal. The container must be made of a compatible material with a tightly fitting cap and should be kept closed except when adding waste.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling, as appropriate for your institution.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2,6-Dimethylphenylboronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 2,6-Dimethylphenylboronic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical Profile:
-
Name: this compound
-
CAS Number: 100379-00-8
-
Molecular Formula: C₈H₁₁BO₂
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other impervious gloves should be worn when handling the compound or its containers.[1][7] Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[7][8] |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect skin and clothing from potential spills.[7] |
| Respiratory Protection | Dust Mask or NIOSH/MSHA Approved Respirator | Use a certified respirator when handling the solid compound, especially if there is a potential for dust generation.[6][7] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[1][7] |
| Footwear | Closed-Toe Shoes | To protect against spills and falling objects, closed-toe shoes must be worn in the laboratory at all times.[7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[1]
-
Waste Chemical: Dispose of excess or unwanted this compound as hazardous waste.[7] Collect the waste in a clearly labeled, sealed, and appropriate container.[6] Store the waste container in a designated, well-ventilated, and secure area.[6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[7]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous waste.[6][7] Once cleaned, the container can be disposed of according to institutional guidelines.[6]
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3][4][9]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3][4][8] Remove contaminated clothing and wash it before reuse.[1][3][4][9] If skin irritation occurs, seek medical advice.[1][3][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][3][4][8] Remove contact lenses if present and easy to do. Continue rinsing.[1][3][4] If eye irritation persists, get medical advice.[1][3][4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][8][9]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
